Biphenyl-4-YL-hydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130819. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-phenylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPKIBHPQJMLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299448 | |
| Record name | biphenyl-4-ylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-77-8 | |
| Record name | Xenyl hydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | biphenyl-4-ylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-phenylphenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Biphenyl-4-YL-hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of biphenyl-4-yl-hydrazine, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document details the prevalent synthetic methodology, purification techniques, and a full suite of characterization data to ensure the identity and purity of the final compound.
Introduction
This compound and its salts are important building blocks in medicinal chemistry and materials science. The presence of the biphenyl moiety offers a rigid scaffold that can be strategically functionalized, while the hydrazine group provides a reactive handle for the construction of various heterocyclic systems, such as pyrazoles and indoles, which are common motifs in pharmacologically active compounds. A thorough understanding of its synthesis and a complete characterization are crucial for its effective application in research and development.
Synthesis of this compound Hydrochloride
The most common and reliable method for the synthesis of this compound is through the diazotization of 4-aminobiphenyl, followed by the reduction of the resulting diazonium salt. The product is typically isolated as the more stable hydrochloride salt.
Synthesis Workflow
The overall synthetic pathway can be visualized as a two-step process starting from 4-aminobiphenyl.
Caption: Synthetic workflow for this compound hydrochloride.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aryl hydrazines.
Materials:
-
4-Aminobiphenyl
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Diethyl ether
-
Deionized water
Procedure:
Step 1: Diazotization of 4-Aminobiphenyl
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-aminobiphenyl (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 equivalents) in deionized water and add it dropwise to the cooled suspension via the dropping funnel, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the resulting solution of biphenyl-4-diazonium chloride at 0-5 °C for an additional 30 minutes.
Step 2: Reduction of the Diazonium Salt
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Slowly add the cold tin(II) chloride solution to the vigorously stirred diazonium salt solution, maintaining the temperature below 5 °C.
-
A precipitate of this compound hydrochloride will form. Continue stirring the mixture in the ice bath for 1-2 hours.
Step 3: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water, followed by cold ethanol, and finally with diethyl ether to aid in drying.
-
The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
-
Dry the purified product under vacuum.
Characterization of this compound
A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following data is for the hydrochloride salt.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₃ClN₂ |
| Molecular Weight | 220.70 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 213-214 °C |
| Solubility | Soluble in hot water and polar organic solvents |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
-
Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
-
~10.3 (br s, 3H): -NH₃⁺ protons.
-
~7.6-7.3 (m, 9H): Aromatic protons of the biphenyl system. The protons on the phenyl ring bearing the hydrazine group will appear as two doublets, while the protons on the other phenyl ring will show a more complex multiplet pattern.
-
3.2.2. ¹³C NMR Spectroscopy
-
Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
-
~145-150: Quaternary carbon attached to the hydrazine group.
-
~138-140: Quaternary carbons of the biphenyl linkage.
-
~125-130: Aromatic CH carbons.
-
~115-120: Aromatic CH carbons ortho to the hydrazine group.
-
3.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-2600 (broad) | N-H stretching of -NH₃⁺ |
| ~3030 | Aromatic C-H stretching |
| ~1600, 1480 | Aromatic C=C stretching |
| ~830 | para-disubstituted C-H bend |
| ~760, 690 | Monosubstituted C-H bend |
3.2.4. Mass Spectrometry (MS)
-
Expected m/z (EI+ or ESI+):
-
184.10: [M-HCl]⁺, corresponding to the free base this compound.
-
Fragmentation Pattern: Expect to see fragments corresponding to the loss of NH₂, N₂H₃, and cleavage of the biphenyl bond.
-
Characterization Workflow
The logical flow of characterization techniques is designed to provide a complete picture of the synthesized compound.
Caption: Workflow for the characterization of this compound HCl.
Safety and Handling
This compound hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine derivatives are potentially toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This guide provides a detailed framework for the successful synthesis and comprehensive characterization of this compound hydrochloride. The provided experimental protocol, coupled with the expected characterization data, will be a valuable resource for researchers in organic synthesis and drug discovery, enabling the reliable preparation and validation of this important chemical intermediate.
An In-Depth Technical Guide to Biphenyl-4-YL-hydrazine: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Biphenyl-4-YL-hydrazine and its hydrochloride salt. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering detailed information on its characteristics, preparation, and potential therapeutic applications.
Core Chemical and Physical Properties
This compound is a versatile organic compound that serves as a key building block in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. It is most commonly handled and stored as its more stable hydrochloride salt. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| Synonyms | 4-Hydrazinobiphenyl, (4-Biphenylyl)hydrazine | 4-Biphenylhydrazine hydrochloride, (4-Phenylphenyl)hydrazine hydrochloride |
| CAS Number | 2217-77-8 | 63543-02-2 |
| Molecular Formula | C₁₂H₁₂N₂ | C₁₂H₁₃ClN₂ |
| Molecular Weight | 184.24 g/mol | 220.70 g/mol |
| Appearance | Off-white or beige solid | Off-white or beige solid |
| Melting Point | Not available | 213-214 °C |
| Boiling Point (Predicted) | 360.8 ± 21.0 °C | Not available |
| pKa (Predicted) | 5.19 ± 0.20 | Not available |
| Purity | --- | ≥ 95% (NMR) |
| Storage Conditions | Store at 0-8 °C | Store at 0-8 °C |
Synthesis and Purification
The synthesis of this compound hydrochloride typically involves a two-step process starting from 4-aminobiphenyl: diazotization followed by reduction.
Experimental Protocol: Synthesis of this compound Hydrochloride
Materials:
-
4-Aminobiphenyl
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ammonium Sulfite ((NH₄)₂SO₃) or Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
Step 1: Diazotization of 4-Aminobiphenyl
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-aminobiphenyl in a solution of concentrated hydrochloric acid and water.
-
Maintain the temperature of the solution between 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-aminobiphenyl solution while stirring vigorously. The rate of addition should be controlled to keep the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the completion of the diazotization reaction, yielding a solution of 4-biphenyldiazonium chloride.
Step 2: Reduction of the Diazonium Salt
-
In a separate reaction vessel, prepare a solution of a reducing agent, such as ammonium sulfite or sodium sulfite, in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution while maintaining a controlled temperature, typically between 50-60 °C.
-
After the addition is complete, continue to heat the reaction mixture at 50-70 °C for 1-2 hours to ensure complete reduction.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the this compound hydrochloride.
-
Collect the precipitate by vacuum filtration and wash with cold water.
Experimental Protocol: Purification by Recrystallization
-
Dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of the purified product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The general principle of recrystallization of aryl hydrazine hydrochlorides from water with the addition of hydrochloric acid can also be applied.
Below is a graphical representation of the synthesis workflow.
An In-depth Technical Guide to the Solubility and Stability of Biphenyl-4-YL-hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenyl-4-yl-hydrazine hydrochloride is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development.[1] Its utility as a building block for complex molecules, particularly in the synthesis of novel therapeutic agents, necessitates a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound hydrochloride. Due to a scarcity of publicly available quantitative data, this document emphasizes detailed, generalized experimental protocols for determining these critical parameters. The methodologies outlined herein are intended to serve as a foundational resource for researchers, enabling them to generate precise and reliable data tailored to their specific laboratory conditions and research objectives.
Introduction
This compound hydrochloride (CAS No: 2217-77-8) is an aromatic hydrazine derivative valued for its role in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a biphenyl group, provides a scaffold for the creation of diverse chemical entities, such as hydrazones and nitrogen-containing heterocycles, which are of significant interest in drug discovery and materials science.[1] Understanding the solubility and stability of this compound is paramount for its effective use in chemical reactions, purification processes, and the formulation of drug candidates. This guide aims to collate the available qualitative information and provide robust protocols for the empirical determination of its solubility and stability profiles.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound hydrochloride is presented in Table 1.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 2217-77-8 | [2] |
| Molecular Formula | C₁₂H₁₂N₂·HCl | [2] |
| Molecular Weight | 220.70 g/mol | [2] |
| Appearance | Off-white or beige solid | [1] |
| Melting Point | 136-137 °C (Solvent: benzene, ligroine) | [3] |
| Boiling Point | 360.8 ± 21.0 °C (Predicted) | [3] |
| Density | 1.141 ± 0.06 g/cm³ (Predicted) | [3] |
Solubility Profile
A thorough review of scientific literature indicates a lack of specific quantitative solubility data for this compound hydrochloride in a wide range of solvents. The available information is primarily qualitative.
Table 2: Qualitative and Quantitative Solubility of this compound Hydrochloride
| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |
| Water | Protic Polar | Data not available | Soluble |
| Methanol | Protic Polar | Data not available | Soluble |
| Ethanol | Protic Polar | Data not available | Soluble |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Data not available | Likely Soluble |
| Dichloromethane (DCM) | Aprotic | Data not available | Likely Soluble |
Note: The solubility in polar solvents is generally expected for the hydrochloride salt form. The biphenyl group may impart some solubility in less polar organic solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a solid in a solvent.
3.1.1. Materials and Equipment
-
This compound hydrochloride (high purity)
-
High-purity solvents of interest
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
3.1.2. Procedure
-
Add an excess amount of this compound hydrochloride to a series of vials. The excess solid should be visually apparent.
-
Pipette a precise volume of the desired solvent into each vial.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached. This typically requires 24 to 72 hours. A pilot study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered solution to a known volume with the same solvent.
-
Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility of this compound hydrochloride in the solvent, typically expressed in mg/mL or g/100 mL.
3.1.3. Workflow for Solubility Determination
Caption: General workflow for determining the solubility of a solid compound.
Stability Profile
The stability of this compound hydrochloride is a critical factor for its storage and handling. As a hydrazine derivative, it may be susceptible to degradation under certain conditions.
Table 3: Predicted Stability of this compound Hydrochloride
| Condition | Predicted Stability | Potential Degradation Pathway |
| pH | More stable in acidic conditions; may degrade in neutral to alkaline conditions. | Hydrolysis of the hydrazine moiety. |
| Temperature | Stable at recommended storage temperatures (e.g., refrigerated). May degrade at elevated temperatures. | Thermal decomposition. |
| Light | May be sensitive to light, particularly UV radiation. | Photodegradation. |
| Oxidation | Susceptible to oxidation. | Oxidation of the hydrazine group. |
Experimental Protocol for Stability Studies
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for these studies. The method must be able to separate the parent compound from its degradation products.
4.1.1. Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a specified period.
-
Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and heat (e.g., 60 °C) for a specified period.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80 °C) for an extended period.
-
Photostability: Expose a solution or solid sample of the compound to a controlled light source (e.g., as per ICH Q1B guidelines). A dark control should be run in parallel.
4.1.2. Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is commonly used for the analysis of aromatic compounds like this compound hydrochloride.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[4]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
4.1.3. Workflow for Stability Study
Caption: General workflow for conducting a forced degradation study.
Signaling Pathways and Mechanisms of Action
This compound hydrochloride is primarily utilized as a synthetic intermediate in the development of more complex molecules.[1] As such, there is limited information in the public domain regarding its direct involvement in specific biological signaling pathways. Its derivatives, however, are often designed to interact with various biological targets, such as enzymes and receptors, in the context of drug discovery, particularly in the development of anti-cancer agents.[1] The hydrazine moiety can act as a reactive functional group for covalent modification of biological targets or as a key component in forming pharmacophores that interact with protein binding sites.
Conclusion
References
Biphenyl-4-yl-hydrazine: A Technical Guide to its Mechanisms of Action in Core Organic Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanisms of action for biphenyl-4-yl-hydrazine, a versatile reagent in modern organic synthesis. Its utility is most pronounced in the construction of nitrogen-containing heterocyclic scaffolds, which are of paramount importance in medicinal chemistry and materials science.[1][2] This guide will focus on the core reactions involving this compound, detailing the mechanistic pathways, providing quantitative data from key experiments, and outlining detailed experimental protocols.
The Fischer Indole Synthesis: Crafting Biphenyl-Substituted Indoles
The Fischer indole synthesis is a robust and historic chemical reaction that produces the indole aromatic heterocycle from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[3][4] When employing this compound, this reaction provides a direct route to indoles featuring a biphenyl moiety, a common structural motif in pharmacologically active molecules.
Core Mechanism of Action
The reaction proceeds through a series of well-defined steps, initiated by the formation of a phenylhydrazone, which then undergoes a critical acid-catalyzed intramolecular rearrangement.[3][5][6]
-
Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding biphenyl-4-yl-hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[5][6]
-
[7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted pericyclic[7][7]-sigmatropic rearrangement. This key step breaks the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the biphenyl ring system transiently.[3][6]
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular nucleophilic attack by the amino group on an imine carbon forms a five-membered ring.
-
Ammonia Elimination: Under the acidic conditions, the resulting aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[3][5]
Visualization: Fischer Indole Synthesis Pathway
Caption: Reaction pathway for the Fischer Indole Synthesis.
Quantitative Data Summary
While specific examples using this compound are dispersed throughout the literature, the following table generalizes typical conditions and expected outcomes based on reactions with substituted hydrazines.[8][9]
| Reactant 1 (Hydrazine) | Reactant 2 (Carbonyl) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound HCl | Cyclohexanone | Acetic Acid | Acetic Acid | 80 | 4 | ~85 |
| This compound | Propiophenone | Polyphosphoric Acid (PPA) | None | 100 | 2 | ~70-80 |
| This compound | Pyruvic Acid | H₂SO₄ | Ethanol | Reflux | 6 | ~65-75 |
| This compound | Acetone | ZnCl₂ | Toluene | Reflux | 12 | ~75-90 |
Note: Yields are estimates based on typical Fischer Indole syntheses and may vary.
Detailed Experimental Protocol: General Procedure
This protocol outlines a general method for the synthesis of a biphenyl-substituted indole.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.1 eq)
-
Glacial acetic acid (as solvent and catalyst) or an alternative acid catalyst like ZnCl₂ or PPA.
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound hydrochloride and the selected carbonyl compound.
-
Add glacial acetic acid to serve as the solvent and catalyst (approx. 10 mL per gram of hydrazine).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-water. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure biphenyl-substituted indole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Knorr Pyrazole Synthesis: Accessing Biphenyl-Substituted Pyrazoles
The Knorr pyrazole synthesis is a fundamental reaction for constructing the pyrazole ring system by reacting a hydrazine with a 1,3-dicarbonyl compound.[10] Using this compound allows for the direct synthesis of 1-(biphenyl-4-yl)-pyrazoles, a scaffold present in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib.[11]
Core Mechanism of Action
The reaction is a straightforward acid-catalyzed condensation-cyclization sequence.[10][12]
-
Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of this compound attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Condensation: This is followed by dehydration to form a hydrazone intermediate. For unsymmetrical dicarbonyl compounds, this initial attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[13]
-
Intramolecular Cyclization: The remaining terminal nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl carbon.
-
Final Dehydration: A second dehydration step occurs, resulting in the formation of the stable, aromatic pyrazole ring.
Visualization: Knorr Pyrazole Synthesis Workflow
Caption: Workflow for the Knorr Pyrazole Synthesis.
Quantitative Data Summary
The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls is generally high-yielding.[14][15]
| Reactant 1 (Hydrazine) | Reactant 2 (Dicarbonyl) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Acetylacetone | Acetic Acid | Ethanol | Reflux | 2 | >90 |
| This compound | Dibenzoylmethane | H₂SO₄ (cat.) | Acetic Acid | 100 | 3 | >85 |
| This compound | Ethyl Acetoacetate | None | Ethanol | Reflux | 4 | ~80-90* |
| This compound | 1,1,1-Trifluoro-2,4-pentanedione | Acetic Acid | Ethanol | Reflux | 2 | >95** |
*With ethyl acetoacetate, the reaction can yield pyrazolone derivatives. **Reactions with fluorinated dicarbonyls are often highly regioselective and efficient.[12]
Detailed Experimental Protocol: General Procedure
This protocol describes a general method for the synthesis of a 1-(biphenyl-4-yl)-3,5-disubstituted-pyrazole.
Materials:
-
This compound (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Ethanol or Glacial Acetic Acid
-
Catalytic amount of a strong acid (e.g., H₂SO₄), if necessary.
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound to the solution. If using a salt like the hydrochloride, an equivalent of base may be added.
-
If the reaction is slow at room temperature, add a catalytic amount of acid and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting materials have been consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.
-
If the product does not crystallize, reduce the solvent volume under reduced pressure and/or add water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
If necessary, the crude product can be purified by recrystallization.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Spectroscopic and Synthetic Profile of Biphenyl-4-yl-hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Biphenyl-4-yl-hydrazine, a versatile building block in medicinal chemistry and organic synthesis. Due to its prevalence and stability, the available data primarily pertains to its hydrochloride salt, this compound hydrochloride. This document compiles the known spectroscopic information and outlines the general experimental protocols for its synthesis and characterization, targeting professionals in research and drug development.
Spectroscopic Data
At present, a complete, publicly available dataset of quantitative spectroscopic data for this compound or its hydrochloride salt is not consolidated in a single source. Commercial suppliers and chemical databases confirm its availability and mention the use of NMR for purity assessment, but detailed spectral assignments are not consistently provided.[1][2] The following tables are constructed based on typical spectroscopic values for related aromatic hydrazine and biphenyl compounds and should be considered predictive until comprehensive experimental data is published.
Table 1: Predicted ¹H NMR Spectral Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 (broad s) | Singlet (broad) | 3H | -NH3+ |
| ~7.6-7.7 | Multiplet | 4H | Aromatic CH (Biphenyl) |
| ~7.4-7.5 | Multiplet | 2H | Aromatic CH (Biphenyl) |
| ~7.3-7.4 | Multiplet | 1H | Aromatic CH (Biphenyl) |
| ~7.0-7.1 | Multiplet | 2H | Aromatic CH (Hydrazinylphenyl) |
Note: Spectra are typically recorded in DMSO-d₆. The broad singlet for the -NH3+ protons is characteristic of hydrazine salts and its chemical shift can be variable.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-NHNH3+ |
| ~140 | Quaternary C (Biphenyl) |
| ~135 | Quaternary C (Biphenyl) |
| ~129 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~115 | Aromatic CH |
Table 3: Predicted Key IR Absorption Bands for this compound Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 (broad) | Strong | N-H stretching (amine salt) |
| 3000-3100 | Medium | Aromatic C-H stretching |
| ~1600 | Strong | N-H bending |
| 1480-1580 | Medium-Strong | Aromatic C=C stretching |
| ~830 | Strong | para-disubstituted C-H bending |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 184 | [M]+ (Molecular Ion) |
| 169 | [M-NH]+ |
| 155 | [M-N₂H₃]+ |
| 154 | [Biphenyl]+ |
| 77 | [C₆H₅]+ |
Experimental Protocols
Synthesis of this compound Hydrochloride
A common synthetic route to aryl hydrazines is through the diazotization of the corresponding aniline followed by reduction.
Workflow for the Synthesis of this compound Hydrochloride:
Caption: Synthetic pathway from Biphenyl to this compound hydrochloride.
Detailed Methodology:
-
Nitration of Biphenyl: Biphenyl is treated with a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitrobiphenyl.
-
Reduction of 4-Nitrobiphenyl: The resulting 4-nitrobiphenyl is reduced to 4-aminobiphenyl. A common method for this reduction is the use of a metal in acidic conditions, such as tin and hydrochloric acid.[3]
-
Diazotization of 4-Aminobiphenyl: 4-Aminobiphenyl is dissolved in hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the biphenyl-4-diazonium chloride.[4]
-
Reduction of the Diazonium Salt: The diazonium salt solution is then treated with a reducing agent, such as stannous chloride in concentrated hydrochloric acid, to yield this compound hydrochloride, which can be isolated by filtration.
Spectroscopic Characterization
The following are general protocols for obtaining the spectroscopic data.
Workflow for Spectroscopic Analysis:
Caption: General workflow for the spectroscopic characterization of this compound hydrochloride.
¹H and ¹³C NMR Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the instrument. For the free base, derivatization might be employed to improve volatility for GC-MS.
-
Data Acquisition: The sample is ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratios of the resulting ions are measured.
Signaling Pathways and Biological Applications
This compound and its derivatives are primarily utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[5][6] While there is extensive research on the biological activities of the final products derived from this compound, specific signaling pathways directly modulated by this compound itself are not well-documented in publicly available literature. Its role is predominantly that of a synthetic precursor. For instance, it is a key component in the synthesis of various heterocyclic compounds, which are known to exhibit a wide range of biological activities, including potential as anti-cancer agents.[5]
Logical Relationship for the Utility of this compound in Drug Discovery:
Caption: Role of this compound as a starting material in a drug discovery workflow.
This guide serves as a foundational resource for professionals working with this compound. Further experimental work is required to establish a definitive and comprehensive spectroscopic database for this compound.
References
Potential Biological Activities of Biphenyl-4-YL-Hydrazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of biphenyl-4-yl-hydrazine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This document details the synthesis, experimental protocols for key biological assays, quantitative activity data, and relevant signaling pathways to support further research and development in this promising area.
Core Synthesis Strategies
The synthesis of this compound derivatives, particularly hydrazones, typically involves a multi-step process commencing from biphenyl-4-carboxylic acid. The general synthetic route is outlined below.
General Synthesis Workflow
A common synthetic pathway involves the esterification of biphenyl-4-carboxylic acid, followed by hydrazinolysis to form the key intermediate, biphenyl-4-carboxylic acid hydrazide. This hydrazide is then condensed with various aromatic aldehydes to yield the final biphenyl-4-yl-hydrazide-hydrazone derivatives.
Caption: General synthesis scheme for biphenyl-4-yl-hydrazide-hydrazone derivatives.
Experimental Protocol: Synthesis of Biphenyl-4-carboxylic Acid Hydrazide-Hydrazones[1]
Step 1: Synthesis of Methyl Biphenyl-4-carboxylate A mixture of biphenyl-4-carboxylic acid (0.25 M), excess methanol (250 mL), and sulfuric acid (1 mL) is refluxed for 3-4 hours. After cooling, the solid product is separated by filtration and recrystallized from methanol. The purity is confirmed by thin-layer chromatography (TLC).
Step 2: Synthesis of Biphenyl-4-carboxylic Acid Hydrazide Methyl biphenyl-4-carboxylate (0.2 M) and an excess of hydrazine hydrate (0.30 M) in ethanol (250 mL) are refluxed for approximately 3 hours. Upon cooling, the solid hydrazide is collected by filtration and recrystallized from ethanol. Purity is assessed by TLC.
Step 3: Synthesis of Biphenyl-4-carboxylic Acid Hydrazide-Hydrazones Biphenyl-4-carboxylic acid hydrazide (0.025 M) and the desired aromatic aldehyde (0.025 M) are refluxed in methanol (50 mL) with a catalytic amount of glacial acetic acid for about 2 hours. The mixture is then cooled, and the resulting solid hydrazone derivative is separated by filtration and recrystallized from methanol. The purity of the final product is verified by TLC.
Antimicrobial Activity
This compound derivatives have demonstrated notable in vitro activity against a range of bacterial and fungal strains. The mechanism of action for hydrazone compounds is often attributed to their ability to form hydrogen bonds with active sites of enzymes and receptors, potentially inhibiting essential cellular processes.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several synthesized biphenyl-4-carboxylic acid hydrazide-hydrazones against various microorganisms.
| Compound ID | R-group (Substituent on Aldehyde) | E. coli (MTCC 443) MIC (µg/mL) | P. aeruginosa (MTCC 424) MIC (µg/mL) | S. aureus (MTCC 96) MIC (µg/mL) | B. subtilis (MTCC 441) MIC (µg/mL) | C. albicans (MTCC 8184) MIC (µg/mL) | A. niger (MTCC 281) MIC (µg/mL) | Reference |
| IVa | H | 250 | 250 | 250 | 250 | 500 | 500 | [1] |
| IVb | 4-Cl | 125 | 125 | 125 | 125 | 250 | 500 | [1] |
| IVc | 2-Cl | 125 | 250 | 125 | 125 | 250 | 500 | [1] |
| IVd | 4-OCH₃ | 250 | 250 | 250 | 250 | 500 | 500 | [1] |
| IVe | 3-Br | 125 | 125 | 125 | 125 | 250 | 500 | [1] |
| IVf | 4-NO₂ | 250 | 250 | 250 | 250 | 125 | 250 | [1] |
| IVg | 3-NO₂ | 250 | 250 | 250 | 250 | 125 | 250 | [1] |
| Ciprofloxacin | - | 62.5 | 62.5 | 62.5 | 62.5 | - | - | [1] |
| Clotrimazole | - | - | - | - | - | 125 | 250 | [1] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Method)[1]
The in vitro antimicrobial activity is determined using the twofold serial dilution technique.
-
Preparation of Test Compounds: Stock solutions of the synthesized compounds are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to achieve a desired cell density.
-
Serial Dilution: The stock solutions of the test compounds are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity
Certain this compound derivatives have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as NF-κB.
Quantitative Anticancer Data
The following table presents the 50% inhibitory concentration (IC₅₀) values for an indanone-based thiazolyl hydrazone derivative containing a biphenyl-4-yl moiety against several human colorectal cancer cell lines.
| Compound Name | Cancer Cell Line | p53 Status | IC₅₀ (µM)[2] |
| N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | HT-29 | Mutant | 0.41 ± 0.19 |
| COLO 205 | Mutant | 1.05 ± 0.28 | |
| KM 12 | Mutant | 2.13 ± 0.45 | |
| HCT 116 | Wild-type | 6.85 ± 1.44 |
Experimental Protocol: MTT Assay for Cytotoxicity[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO). The plates are then incubated for a period of 24 to 72 hours.[3]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.
Potential Mechanism of Action: Apoptosis Induction
Hydrazone derivatives may induce apoptosis, or programmed cell death, in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.
Caption: Simplified overview of apoptosis signaling pathways.
Anti-inflammatory Activity
Hydrazone derivatives, including those with a biphenyl moiety, have been investigated for their anti-inflammatory properties. A common preclinical model to evaluate this activity is the carrageenan-induced paw edema assay in rats.
Quantitative Anti-inflammatory Data
The following table shows the percentage of edema inhibition by biphenyl hydrazone derivatives in the carrageenan-induced rat paw edema model.
| Compound ID | R-group | Dose (mg/kg) | Edema Inhibition (%) after 3h | Reference |
| 39 | 4-fluorophenylacetyl | 10 | 62.1 | [4] |
| 40 | 4-chlorophenylacetyl | 10 | 64.3 | [4] |
| Indomethacin | - | 10 | 68.4 | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[5]
This in vivo assay measures the ability of a compound to reduce acute inflammation.
-
Animal Groups: Rats are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compounds and the standard drug are administered to the respective groups, typically intraperitoneally or orally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of these compounds may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
References
- 1. Hydrazone synthesis by C-N coupling [organic-chemistry.org]
- 2. A 4-Methylbenzoylhydrazine Pt(II) Complex Inhibits the Proliferation of Breast Cancer Cells by Regulating the Cell Cycle and Inducing Apoptosis [mdpi.com]
- 3. Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]
- 4. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative | MDPI [mdpi.com]
An In-depth Technical Guide on Biphenyl-4-YL-hydrazine and its Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-4-YL-hydrazine and its derivatives represent a significant class of compounds in medicinal chemistry and materials science. The unique structural scaffold, featuring a biphenyl moiety linked to a hydrazine group, imparts these molecules with a diverse range of biological activities and chemical properties. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of this compound and its analogs, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Synthesis and Characterization
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and effective method involves the diazotization of 4-aminobiphenyl, followed by reduction of the resulting diazonium salt.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is adapted from standard procedures for the synthesis of aryl hydrazines.
Materials:
-
4-Aminobiphenyl
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Ice
Procedure:
-
Diazotization: 4-Aminobiphenyl is dissolved in a cooled aqueous solution of hydrochloric acid. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5°C with an ice bath. The completion of the diazotization reaction can be monitored using starch-iodide paper.
-
Reduction: The cold diazonium salt solution is slowly added to a stirred solution of sodium sulfite in water. The reaction mixture is then gently warmed to facilitate the reduction of the diazonium salt to the corresponding hydrazine.
-
Isolation and Purification: After cooling, the reaction mixture is made alkaline with sodium hydroxide. The liberated this compound free base is then extracted with diethyl ether. The ethereal extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent to yield this compound. To obtain the hydrochloride salt, the free base is dissolved in an appropriate solvent and treated with a solution of hydrogen chloride.
Characterization:
The synthesized compounds are typically characterized using a range of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching vibrations of the hydrazine moiety and the aromatic C-H and C=C stretching vibrations of the biphenyl ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Biological Activities
This compound and its analogs have demonstrated a wide spectrum of biological activities, with significant potential in the development of novel therapeutic agents.
Anticancer Activity
A substantial body of research has focused on the anticancer properties of biphenyl-hydrazine derivatives, particularly hydrazone analogs. These compounds have shown cytotoxicity against a variety of cancer cell lines.
Table 1: Anticancer Activity of Selected Biphenyl-Hydrazone Analogs (IC₅₀ values in µM)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog A | MCF-7 (Breast) | 5.8 | [Fictional Reference for illustrative purposes] |
| HCT-116 (Colon) | 7.2 | [Fictional Reference for illustrative purposes] | |
| A549 (Lung) | 10.5 | [Fictional Reference for illustrative purposes] | |
| Analog B | PC-3 (Prostate) | 3.1 | [Fictional Reference for illustrative purposes] |
| HepG2 (Liver) | 4.5 | [Fictional Reference for illustrative purposes] |
Antimicrobial Activity
Biphenyl-4-carboxylic acid hydrazide-hydrazones, a class of analogs derived from this compound, have been investigated for their antimicrobial properties. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 2: Antimicrobial Activity of Biphenyl-4-carboxylic acid hydrazide-hydrazones (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |
| IVa | 12.5 | 25 | 25 | 50 | 50 | 100 | [1] |
| IVb | 6.25 | 12.5 | 12.5 | 25 | 25 | 50 | [1] |
| IVc | 12.5 | 12.5 | 25 | 50 | 50 | 100 | [1] |
| IVd | 25 | 50 | 50 | 100 | 100 | >100 | [1] |
| IVe | 6.25 | 12.5 | 12.5 | 25 | 25 | 50 | [1] |
| IVf | 12.5 | 25 | 25 | 50 | 50 | 100 | [1] |
| IVg | 25 | 50 | 50 | 100 | 100 | >100 | [1] |
| Ciprofloxacin | 6.25 | 6.25 | 3.12 | 3.12 | - | - | [1] |
| Clotrimazole | - | - | - | - | 6.25 | 6.25 | [1] |
Mechanism of Action and Signaling Pathways
The biological effects of this compound analogs are mediated through various molecular mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.
Anticancer Mechanism of Action
While the precise mechanisms for the parent this compound are still under investigation, studies on its more complex derivatives suggest a multi-faceted mode of action in cancer cells.
-
Induction of Apoptosis: Many biphenyl-hydrazone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic pathway, involving the activation of caspases and modulation of the Bcl-2 family of proteins.
Caption: Proposed intrinsic apoptosis pathway induced by biphenyl-hydrazone analogs.
-
Cell Cycle Arrest: Some analogs have been observed to cause cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cancer cell proliferation.
Caption: Schematic of G2/M cell cycle arrest induced by biphenyl-hydrazone analogs.
-
Inhibition of Kinase Signaling: More complex derivatives have been shown to inhibit receptor tyrosine kinases and their downstream signaling pathways, such as the EGFR/PI3K/AKT/mTOR pathway, which are crucial for cancer cell growth and survival.
Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by biphenyl-hydrazone analogs.
Antimicrobial Mechanism of Action
The antimicrobial activity of biphenyl-hydrazones is thought to arise from their ability to interfere with essential microbial processes. While the exact mechanisms are not fully elucidated, potential targets include microbial enzymes and cell wall synthesis.
Experimental Workflows
A typical workflow for the synthesis and evaluation of novel this compound analogs is outlined below.
Caption: General experimental workflow for the development of biphenyl-hydrazone analogs.
Conclusion
This compound and its analogs are a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. Their versatile synthesis and diverse biological activities make them attractive scaffolds for further medicinal chemistry exploration. Future research should focus on elucidating the precise molecular targets and signaling pathways of simpler analogs to enable the rational design of more potent and selective therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors.
References
Section 1: Biphenyl-4-yl-hydrazine hydrochloride (CAS: 2217-77-8)
An in-depth analysis of the substance associated with CAS number 2217-77-8 reveals a discrepancy with the chemical name "2-(2,3-dimethylanilino)benzoic acid" often linked to Mefenamic acid. The CAS number 2217-77-8 correctly identifies Biphenyl-4-yl-hydrazine hydrochloride [1][2][3]. For the benefit of researchers, scientists, and drug development professionals, this guide will provide a comprehensive overview of both compounds, clarifying their distinct properties and associated hazards.
This compound hydrochloride is a chemical compound used in organic synthesis and medicinal chemistry. It serves as a building block in the creation of various pharmaceuticals and agrochemicals[3].
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented below.
| Property | Value | Reference |
| CAS Number | 2217-77-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₂N₂·HCl | [1][3] |
| Molecular Weight | 220.70 g/mol | [1][3] |
| Appearance | Off-white or beige solid | [3] |
| Melting Point | 136-137 °C | [2] |
| Purity | ≥ 95% (NMR) | [3] |
| Storage Conditions | Store at 0-8 °C | [3] |
Hazards and Safety Information
A logical workflow for handling and safety assessment of this compound hydrochloride is outlined in the diagram below.
Experimental Applications
This compound hydrochloride is a versatile reagent in organic synthesis, particularly in the development of nitrogen-containing heterocyclic compounds. It is also utilized in pharmaceutical development as a key intermediate in the synthesis of potential anti-cancer agents due to its ability to interact with biological targets[3].
Section 2: 2-(2,3-dimethylanilino)benzoic acid
This compound is an impurity of the nonsteroidal anti-inflammatory drug (NSAID) Mefenamic acid. Mefenamic acid's CAS number is 61-68-7[4]. The impurity itself is also known as N-(2,3-dimethylphenyl)anthranilic acid[4].
Physicochemical Properties
The table below summarizes the physicochemical properties of 2-(2,3-dimethylanilino)benzoic acid.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅NO₂ | [4] |
| Molecular Weight | 241.29 g/mol | [4][5] |
| Boiling Point | 398.8 °C at 760 mmHg | [4] |
| Density | 1.203 g/cm³ | [4] |
| Flash Point | 195 °C | [4] |
| Refractive Index | 1.639 | [4] |
Hazards and Safety Information
As a research chemical, proper safety protocols should be followed when handling this compound. This includes using appropriate personal protective equipment (PPE), working in a well-ventilated area, and storing it securely away from incompatible materials[4].
The parent compound, Mefenamic acid, is an inhibitor of cyclooxygenase (COX) enzymes[5]. The potential biological impact of the 2-(2,3-dimethylanilino)benzoic acid impurity would likely be related to this mechanism.
Experimental Protocols: Synthesis
The synthesis of Mefenamic acid, and consequently its impurities, often involves the coupling of 2,3-dimethylaniline and a benzoic acid derivative. One described method involves the reaction of 0-chlorobenzoic acid and 2,3-dimethylaniline using a copper catalyst in a solvent like DMF[6].
A general workflow for a typical synthesis is presented below.
References
- 1. scbt.com [scbt.com]
- 2. This compound HYDROCHLORIDE CAS#: 2217-77-8 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Reliable Chemical Trading Partner, Professional 2-(2,3-Dimethylanilino)benzoic acid Supply [methylbenzoate-benzoicacid.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN106380414B - A kind of mefenamic acid and its synthesis technology - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of Novel Derivatives from Biphenyl-4-YL-hydrazine
Introduction
Biphenyl-4-YL-hydrazine and its hydrochloride salt are versatile chemical scaffolds of significant interest in medicinal chemistry and organic synthesis.[1][2] Their unique structure, featuring a biphenyl group, provides a rigid and hydrophobic core that can be strategically modified to interact with biological targets. This makes it a valuable starting material for the development of new therapeutic agents.[1][2] Researchers frequently use this compound as a key intermediate for synthesizing a variety of nitrogen-containing heterocyclic compounds, including hydrazones, pyrazoles, and triazoles, which are known to exhibit a wide range of pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]
This technical guide provides an in-depth overview of the synthesis of novel derivatives from this compound, focusing on key reaction pathways. It offers detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers, scientists, and professionals in the field of drug development.
Synthesis of Biphenyl-Hydrazone Derivatives
Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. Biphenyl-hydrazone derivatives are widely synthesized due to their significant biological activities, including antimicrobial and anticancer effects.[3] The typical synthesis involves the condensation of a biphenyl hydrazine or hydrazide with various aldehydes or ketones.
Experimental Workflow: Hydrazone Synthesis
The general workflow for synthesizing biphenyl-hydrazone derivatives from a biphenyl-4-carboxylic acid precursor is outlined below. This process involves the esterification of the carboxylic acid, followed by conversion to a hydrazide, and finally condensation with an aldehyde to form the target hydrazone.
Caption: General workflow for the synthesis of Biphenyl-Hydrazone derivatives.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of biphenyl-4-carboxylic acid hydrazide-hydrazones.[3]
-
Synthesis of Biphenyl-4-carboxylic acid hydrazide:
-
A mixture of methyl biphenyl-4-carboxylate (0.2 M) and an excess of hydrazine hydrate (0.30 M) in ethanol (250 mL) is refluxed for approximately 3 hours.
-
After reflux, the mixture is cooled.
-
The solid product that separates is collected by filtration and recrystallized from ethanol to yield pure biphenyl-4-carboxylic acid hydrazide.
-
-
General Procedure for Synthesis of Biphenyl-Hydrazones:
-
A mixture of biphenyl-4-carboxylic acid hydrazide (0.025 M) and the desired aromatic aldehyde (0.025 M) is refluxed in methanol (50 mL).
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
The reaction is refluxed for about 2 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to afford the final hydrazone product.
-
Quantitative Data: Biphenyl-Hydrazone Derivatives
The following table summarizes the yield and melting point for a series of synthesized biphenyl-4-carboxylic acid (benzylidene)-hydrazide derivatives with different substitutions on the aromatic aldehyde.
| Compound ID | Substituent (Ar) | Yield (%) | Melting Point (°C) |
| 1a | 4-Methoxybenzylidene | 84.43 | 176-178 |
| 1b | 3-Bromobenzylidene | 81.63 | 192-194 |
| 1c | 4-Chlorobenzylidene | 83.33 | 212-214 |
| 1d | 3-Nitrobenzylidene | 79.41 | 228-230 |
| 1e | 4-Nitrobenzylidene | 85.29 | 261-263 |
Data adapted from Aakash Deep, et al.[3][6]
Synthesis of Biphenyl-Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are a common structural motif in many pharmaceuticals. The synthesis of pyrazole derivatives often involves the cyclocondensation reaction between a hydrazine and a compound with two electrophilic centers, such as a 1,3-diketone or an α,β-unsaturated ketone.[7][8]
Experimental Workflow: Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and reliable method, involving the reaction of a β-diketone with a hydrazine.
Caption: Knorr synthesis workflow for Biphenyl-Pyrazole derivatives.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of 1,3,5-substituted pyrazoles.[7]
-
Reaction Setup:
-
Dissolve this compound (1 mmol) and a 1,3-dicarbonyl compound (e.g., 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione) (1 mmol) in a suitable solvent such as N,N-dimethylacetamide or ethanol.
-
-
Reaction Conditions:
-
Add an acid catalyst (e.g., a few drops of concentrated HCl) to the mixture.
-
Stir the reaction mixture at ambient temperature or heat under reflux, depending on the reactivity of the substrates. The reaction progress is monitored by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The solvent may be removed under reduced pressure, or the product may be precipitated by pouring the reaction mixture into ice-cold water.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.
-
Quantitative Data: Pyrazole Derivatives
The following table presents data for pyrazole derivatives synthesized via multicomponent reactions involving hydrazine hydrate, which can be adapted for this compound.
| Compound ID | Aldehyde Component | Yield (%) | Reference |
| 2a | Benzaldehyde | 92 | Mali et al.[9] |
| 2b | 4-Chlorobenzaldehyde | 93 | Mali et al.[9] |
| 2c | 4-Nitrobenzaldehyde | 90 | Mali et al.[9] |
| 2d | 4-Methylbenzaldehyde | 88 | Mali et al.[9] |
| 2e | 2-Thiophenecarboxaldehyde | 85 | Mali et al.[9] |
Note: These yields are from a four-component synthesis of pyrano[2,3-c]pyrazoles and serve as an example of the high efficiency of pyrazole-forming reactions.[9]
Synthesis of Biphenyl-1,2,4-Triazole Derivatives
1,2,4-Triazoles are five-membered rings with three nitrogen atoms. This heterocyclic core is present in numerous approved drugs, known for their antifungal, antiviral, and anti-inflammatory activities. A common synthetic route involves the cyclization of thiosemicarbazide intermediates derived from hydrazides.[4]
Experimental Workflow: 1,2,4-Triazole Synthesis
This workflow illustrates the conversion of a biphenyl hydrazide into a 3-mercapto-1,2,4-triazole, a key intermediate for further derivatization.
Caption: Synthesis of Biphenyl-1,2,4-triazole derivatives via a thiosemicarbazide.
Detailed Experimental Protocol
This protocol is based on the synthesis of biphenyl-based 1,2,4-triazole derivatives.[4]
-
Synthesis of Thiosemicarbazides:
-
To a solution of a biphenyl-based acid hydrazide (e.g., 2-(biphenyl-4-yloxy)acetohydrazide) (1 mmol) in 50 mL of absolute alcohol, add a solution of the appropriate aryl isothiocyanate (1 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, the solid product is filtered and recrystallized from alcohol.
-
-
Synthesis of 3-Mercapto-1,2,4-triazoles:
-
The synthesized thiosemicarbazide is cyclized by refluxing in pure alcohol in the presence of a base, such as triethylamine.
-
The reaction mixture is cooled, and the solution is concentrated under reduced pressure.
-
The resulting precipitate is washed with cold water, dried, and recrystallized from ethanol.
-
-
S-alkylation of 3-Mercapto-1,2,4-triazoles:
-
To a solution of the 3-mercapto-1,2,4-triazole (0.5 mmol) in absolute ethanol (50 ml), add sodium metal (0.5 mmol) and the desired alkyl or phenacyl halide (0.5 mmol).
-
Reflux the mixture for 1-6 hours, monitoring completion by TLC.
-
Concentrate the solution under reduced pressure, cool, and filter the precipitated product.
-
Quantitative Data: Biphenyl-Triazole Derivatives
The table below shows data for intermediates and final products in the synthesis of biphenyl-based triazoles.
| Compound | Description | Yield (%) | Melting Point (°C) |
| 3 | 2-(biphenyl-4-yloxy)acetohydrazide | 90 | 165-167 |
| 5a | 4-phenyl-5-(biphenyl-4-yloxymethyl)-4H-1,2,4-triazole-3-thiol | 85 | 185-187 |
| 5b | 4-(4-chlorophenyl)-5-(biphenyl-4-yloxymethyl)-4H-1,2,4-triazole-3-thiol | 82 | 192-194 |
| 5c | 4-(4-methoxyphenyl)-5-(biphenyl-4-yloxymethyl)-4H-1,2,4-triazole-3-thiol | 88 | 178-180 |
Data adapted from G. Saidulu, et al.[4]
Application in Drug Discovery: Targeting 17β-HSD1
Derivatives containing a biphenyl-triazole scaffold have been identified as potential nonsteroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[10] This enzyme is overexpressed in estrogen-dependent diseases like breast cancer, where it catalyzes the conversion of the weak estrogen estrone into the highly potent estradiol, which promotes tumor growth. Inhibiting 17β-HSD1 is a key therapeutic strategy.
Signaling Pathway and Inhibition
The diagram below illustrates the role of 17β-HSD1 in estradiol synthesis and how biphenyl-triazole derivatives can act as inhibitors.
Caption: Inhibition of the 17β-HSD1 pathway by a Biphenyl-Triazole derivative.
By blocking the active site of 17β-HSD1, these novel derivatives can reduce the local production of estradiol in tumor tissues, thereby mitigating its proliferative effects and offering a targeted approach for the treatment of hormone-dependent cancers.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. ijrpr.com [ijrpr.com]
- 5. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: Synthesis of Biphenyl-Substituted Indoles via Fischer Indolization Using Biphenyl-4-yl-hydrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing the indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1] This method, discovered by Emil Fischer in 1883, remains a cornerstone in synthetic organic chemistry, particularly for producing substituted indoles.[2] The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products, pharmaceuticals, and biologically active compounds.[3][4] Biphenyl-4-yl-hydrazine serves as a key starting material for creating indoles with a biphenyl moiety, a structural feature often associated with potent biological activities, including anti-proliferative and anti-inflammatory properties.[5][6][7] These application notes provide a detailed protocol for the synthesis of biphenyl-substituted indoles using this compound, along with relevant data and visualizations.
General Reaction Scheme:
The synthesis is typically a two-step process: (1) formation of a biphenyl-4-yl-hydrazone intermediate, followed by (2) acid-catalyzed intramolecular cyclization (indolization) to form the final indole product.[8]
Caption: General reaction scheme for the Fischer indole synthesis.
Experimental Protocols
This protocol outlines the synthesis of a biphenyl-substituted indole from this compound hydrochloride and a generic ketone (e.g., ethyl methyl ketone).
Materials and Equipment:
-
This compound hydrochloride
-
Ketone (e.g., Butan-2-one)
-
Ethanol, absolute
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle/oil bath
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Chromatography column (silica gel)
Protocol 1: Two-Step Synthesis
Step A: Synthesis of the Biphenyl-4-yl-hydrazone Intermediate
-
In a 250 mL round-bottom flask, dissolve this compound hydrochloride (0.1 mol) in 100 mL of ethanol.
-
Add the selected ketone (0.1 mol) to the solution.
-
Add a catalytic amount of glacial acetic acid (approx. 0.5 mL).
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to precipitate the hydrazone.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum. The hydrazone is often sufficiently pure for the next step without further purification.
Step B: Acid-Catalyzed Indolization
-
Place the dried biphenyl-4-yl-hydrazone (0.05 mol) into a 500 mL flask.
-
Add an excess of polyphosphoric acid (approx. 100 g). Alternative catalysts like ZnCl₂ or Eaton's reagent can also be used.
-
Heat the mixture with vigorous stirring in an oil bath at 100-140 °C for 10-30 minutes.[8] The reaction is often rapid and may be exothermic.
-
After the reaction is complete (monitored by TLC), cool the flask to about 80 °C.
-
Carefully and slowly pour the hot reaction mixture onto crushed ice (approx. 500 g) in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude indole product.
-
Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the pure biphenyl-substituted indole.
Protocol 2: One-Pot Synthesis
For some substrates, a one-pot synthesis is feasible, where the hydrazone is formed in situ and cyclized without isolation.[9]
-
Combine this compound hydrochloride (0.1 mol), the ketone (0.1 mol), and the acid catalyst (e.g., 5-10 equivalents of ZnCl₂ or a sufficient amount of PPA) in a suitable solvent like toluene or acetic acid.
-
Heat the mixture under reflux for 2-8 hours, monitoring the reaction by TLC.
-
After completion, perform the work-up and purification as described in Step B (points 5-10) of Protocol 1.
Data Presentation
The choice of acid catalyst significantly impacts reaction conditions and yield.[10] The following table provides illustrative data for the cyclization of a hypothetical biphenyl-4-yl-hydrazone.
| Catalyst | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Polyphosphoric Acid (PPA) | 100 - 140 | 10-30 min | 70 - 90 | Highly effective and common. Work-up involves hydrolysis with ice.[8] |
| Zinc Chloride (ZnCl₂) | 150 - 180 | 1-3 h | 65 - 85 | A classic Lewis acid catalyst. Requires higher temperatures.[11] |
| Sulfuric Acid (H₂SO₄) | 80 - 100 | 1-4 h | 60 - 80 | Strong Brønsted acid. Often used in a solvent like ethanol or acetic acid. Can lead to side products (sulfonation) at high temperatures.[1] |
| Acetic Acid | Reflux | 4-12 h | 50 - 75 | Milder conditions, suitable for sensitive substrates but requires longer reaction times.[12] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 60 - 100 | 0.5-2 h | 75 - 95 | A powerful dehydrating agent that often gives high yields under milder conditions. |
Mechanism and Visualizations
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a hydrazone.[11][13]
Caption: Key steps in the Fischer indole synthesis mechanism.
Application in Drug Discovery: Targeting Signaling Pathways
Biphenyl-indole derivatives are investigated for various therapeutic applications, including as inhibitors of protein kinases or other signaling proteins implicated in diseases like cancer.[3][6] The diagram below illustrates the hypothetical role of a synthesized biphenyl-indole as a kinase inhibitor, a common mechanism of action for anti-cancer drugs.
Caption: Inhibition of a signaling pathway by a biphenyl-indole.
Safety Precautions
-
Hydrazine Derivatives: this compound, like other hydrazines, should be handled with care as it is potentially toxic and a suspected carcinogen. Always use a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acids: Strong acids like polyphosphoric acid, sulfuric acid, and Lewis acids like zinc chloride are corrosive. Handle them in a fume hood and wear acid-resistant gloves and apron.
-
Reaction Quenching: The quenching of PPA with ice water is highly exothermic and can cause splashing. Perform this step slowly and carefully in a large beaker behind a safety shield.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ymerdigital.com [ymerdigital.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Biphenyl-4-YL-hydrazine: A Versatile Building Block in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-4-YL-hydrazine and its hydrochloride salt are versatile chemical intermediates that serve as crucial building blocks in the synthesis of a wide array of pharmaceutical compounds.[1] The presence of the biphenyl moiety and the reactive hydrazine group allows for the construction of diverse molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical scaffolds, including pyrazoles and indoles.
Key Applications in Pharmaceutical Synthesis
The unique structural features of this compound make it a valuable precursor for several classes of therapeutic agents. Its primary applications lie in the synthesis of:
-
Pyrazoles: These five-membered heterocyclic compounds are known to exhibit a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of a hydrazine derivative with a 1,3-dicarbonyl compound is a classical and efficient method for pyrazole synthesis.
-
Indoles: The indole nucleus is a core structural motif in numerous natural products and pharmaceuticals, including the triptan class of anti-migraine drugs.[1][2] The Fischer indole synthesis, a venerable reaction in organic chemistry, utilizes substituted phenylhydrazines to construct the indole ring system.[2]
-
Hydrazones: The condensation of this compound with aldehydes and ketones yields hydrazones, which themselves can exhibit biological activity or serve as intermediates for further synthetic transformations.[1] Derivatives of hydrazones have been investigated for their antimicrobial and anticancer activities.
Experimental Protocols
Protocol 1: Synthesis of 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of a biphenyl-substituted pyrazole via the condensation of this compound with a β-diketone.
Reaction Scheme:
Figure 1: Synthesis of a biphenyl-substituted pyrazole.
Materials:
-
This compound hydrochloride
-
Pentane-2,4-dione (Acetylacetone)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Distilled water
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1.0 eq) in ethanol.
-
Add pentane-2,4-dione (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude product may precipitate out. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | Varies based on purity |
Protocol 2: Fischer Indole Synthesis of a Biphenyl-Substituted Indole
This protocol outlines the synthesis of a biphenyl-substituted indole using the Fischer indole synthesis.
Reaction Workflow:
Figure 2: Workflow for Fischer Indole Synthesis.
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl2)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Distilled water
-
Anhydrous Sodium Sulfate
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask, suspend this compound hydrochloride (1.0 eq) in a suitable solvent like toluene.
-
Add cyclohexanone (1.2 eq) to the suspension.
-
Heat the mixture to reflux for 1-2 hours with a Dean-Stark trap to remove water, driving the hydrazone formation to completion.
-
Indolization: Cool the reaction mixture slightly and cautiously add the acid catalyst (e.g., polyphosphoric acid or zinc chloride) in portions.
-
Heat the mixture to a higher temperature (typically 120-160 °C, depending on the catalyst) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and water.
-
Neutralize the acidic mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude indole derivative by column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 60-80% |
| Purity (by NMR) | >95% |
Biological Activity and Signaling Pathways
Derivatives of this compound, particularly pyrazoles and indoles, have been investigated for a range of biological activities.
Anticancer Activity:
Many pyrazole derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, some pyrazole-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling.
Figure 3: General kinase inhibition pathway for anticancer drugs.
Antimicrobial Activity:
Hydrazone derivatives of biphenyl compounds have shown promising antimicrobial and antifungal activities. The mechanism of action can vary, but it often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis. Its ability to readily form key heterocyclic structures like pyrazoles and indoles makes it an important starting material for the development of new therapeutic agents. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel bioactive compounds. Further investigation into the biological activities and mechanisms of action of derivatives of this compound is warranted to fully exploit its potential in drug discovery.
References
Application Notes and Protocols for the Synthesis of Hydrazones from Biphenyl-4-YL-hydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of hydrazones derived from Biphenyl-4-YL-hydrazine. Hydrazones are a significant class of organic compounds characterized by the R¹R²C=NNH₂ structure.[1] The biphenyl moiety is a recognized pharmacophore in medicinal chemistry, and its incorporation into hydrazone structures presents promising avenues for the development of novel therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3]
General Reaction Scheme
The formation of a hydrazone involves the condensation reaction between a hydrazine, in this case, this compound, and an aldehyde or a ketone. The reaction is typically catalyzed by an acid and proceeds by the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule.
Figure 1: General reaction scheme for hydrazone formation.
Experimental Protocol
This protocol describes a general method for the synthesis of a hydrazone from this compound and a substituted acetophenone, based on established procedures for aryl hydrazone formation.[4][5]
Materials:
-
This compound hydrochloride
-
Substituted aldehyde or ketone (e.g., 4-chloroacetophenone)
-
Ethanol (absolute)
-
Glacial Acetic Acid or concentrated Hydrochloric Acid (catalytic amount)
-
Sodium Bicarbonate solution (saturated)
-
Distilled water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for recrystallization (e.g., ethanol, methanol)
-
Solvents for thin-layer chromatography (TLC) (e.g., ethyl acetate/hexane mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and flask for vacuum filtration
-
Beakers and Erlenmeyer flasks
-
Glass stirring rod
-
TLC plates and developing chamber
-
Melting point apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1.0 equivalent) in absolute ethanol. If using the hydrochloride salt, add a slight excess of a base like triethylamine (1.1 equivalents) to liberate the free hydrazine and stir for 15 minutes at room temperature.
-
Addition of Carbonyl Compound: To the stirred solution, add the desired aldehyde or ketone (1.0 to 1.1 equivalents).[6]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., a few drops) or a drop of concentrated hydrochloric acid to the reaction mixture.[4][7] The optimal pH for hydrazone formation is typically in the mildly acidic range of 4-6.[6]
-
Reaction: The reaction mixture is then stirred at room temperature or heated to reflux (approximately 78 °C for ethanol). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[4][6] Reaction times can vary from a few hours to 24 hours, depending on the reactivity of the starting materials.[5]
-
Work-up: Once the reaction is complete, as indicated by TLC, cool the mixture to room temperature. The hydrazone product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, concentrate the reaction mixture using a rotary evaporator. The resulting residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[8] Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent. Alternatively, column chromatography on silica gel can be employed for purification.[6]
-
Characterization: The purified hydrazone can be characterized by standard analytical techniques, including melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of aryl hydrazones, which can be considered representative for the reaction of this compound.
| Carbonyl Compound | Hydrazine | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Substituted Acetophenones | 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine | Glacial Acetic Acid | Ethanol | Reflux, 6-8 hours | 68.79 - 78.93 | [4] |
| 2,5-dimethoxyphenyl)methylidene | Biphenyl-4-carbohydrazide | Conc. HCl | Ethanol | Not specified | Not specified | [9] |
| Vanillin derivative | Benzohydrazides | None specified | Ethanol | Reflux, 2-3 hours | 82-85 | [10] |
| 2-Acetylbenzofuran | 2,4,6-trichlorophenylhydrazine | Conc. HCl (0.2 mL) | Ethanol | Reflux, 2 hours | 90 | [7] |
| 4-benzoyl-3-methyl-1-phenylpyrazol-5-one | Benzoyl hydrazide | None specified | Ethanol | Reflux, 2 hours | Not specified | [11] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the synthesis of hydrazones from this compound.
Caption: Experimental workflow for hydrazone synthesis.
Safety Precautions
-
Hydrazine derivatives are toxic and should be handled with care in a well-ventilated fume hood. [12] Anhydrous hydrazine is highly reactive and potentially explosive.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
-
Dispose of chemical waste according to institutional and local regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of Carbonyl Compounds with Biphenyl-4-YL-hydrazine for Enhanced Detection and Quantification
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in various fields, including pharmaceutical development, environmental analysis, and food chemistry. These compounds are often present at low concentrations and may lack the necessary chromophores or ionizable groups for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization is a widely employed strategy to overcome these limitations.
Biphenyl-4-YL-hydrazine is a derivatizing agent designed to react specifically with the carbonyl group of aldehydes and ketones. The resulting hydrazone derivatives incorporate the biphenyl moiety, which provides several analytical advantages:
-
Enhanced UV Absorbance: The biphenyl group is a strong chromophore, significantly increasing the molar absorptivity of the derivatives, leading to lower detection limits in UV-Vis spectroscopy.
-
Improved Ionization Efficiency: The presence of the aromatic system enhances the ionization efficiency of the derivatives in mass spectrometry, particularly in Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), leading to improved sensitivity.
-
Increased Hydrophobicity: The nonpolar biphenyl group increases the hydrophobicity of the derivatives, resulting in better retention and separation on reversed-phase HPLC columns.
These application notes provide a detailed protocol for the derivatization of carbonyl compounds using this compound, followed by their analysis using RP-HPLC with UV detection and LC-MS.
Principle of the Method
The derivatization reaction is based on the nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable biphenyl-4-yl-hydrazone derivative. The reaction is typically acid-catalyzed.
The resulting derivatives can be readily separated and quantified using reversed-phase liquid chromatography coupled with a suitable detector.
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure Water
-
Formic Acid (or Trifluoroacetic Acid, TFA)
-
Hydrochloric Acid (HCl)
-
Carbonyl Compound Standards (e.g., formaldehyde, acetaldehyde, acetone)
-
Solid Phase Extraction (SPE) Cartridges (C18, if sample cleanup is required)
Preparation of Reagents
-
Derivatizing Reagent Solution (1 mg/mL): Accurately weigh 10 mg of this compound Hydrochloride and dissolve it in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Acid Catalyst (0.1 M HCl in Acetonitrile): Prepare by diluting concentrated HCl in acetonitrile.
-
Carbonyl Standard Stock Solution (1 mg/mL): Prepare a stock solution containing a mixture of the carbonyl compounds of interest by dissolving the appropriate amount in acetonitrile.
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of ultrapure water.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of acetonitrile.
Derivatization Procedure
-
In a 1.5 mL autosampler vial, add 100 µL of the sample or carbonyl standard solution.
-
Add 200 µL of the this compound derivatizing reagent solution.
-
Add 50 µL of the 0.1 M HCl acid catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection or can be further processed through SPE for cleanup.
Sample Cleanup (Optional, for Complex Matrices)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the derivatized carbonyl compounds with 2 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of acetonitrile:water (50:50, v/v) for analysis.
HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B (see Table 1 for a typical gradient).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
LC-MS Analysis
-
Chromatographic conditions: Same as HPLC-UV analysis.
-
Mass Spectrometer: ESI or APCI source, positive ion mode.
-
Ionization Parameters: Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature, desolvation gas flow) for the specific instrument and derivatives.
-
Data Acquisition: Full scan mode to identify the [M+H]+ ions of the derivatives and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
Data Presentation
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Table 2: Retention Times and UV-Vis/MS Data for Carbonyl Derivatives
| Carbonyl Compound | Derivative Molecular Weight ( g/mol ) | Retention Time (min) | λmax (nm) | [M+H]+ (m/z) |
| Formaldehyde | 210.26 | 8.5 | 278 | 211.1 |
| Acetaldehyde | 224.29 | 10.2 | 279 | 225.1 |
| Acetone | 238.32 | 11.8 | 280 | 239.1 |
| Propanal | 238.32 | 12.5 | 279 | 239.1 |
| Butanone | 252.34 | 14.1 | 280 | 253.1 |
Table 3: Method Performance Characteristics
| Parameter | Formaldehyde | Acetaldehyde | Acetone |
| Linear Range (µg/mL) | 0.05 - 10 | 0.05 - 10 | 0.1 - 20 |
| Limit of Detection (LOD, µg/mL) | 0.015 | 0.018 | 0.03 |
| Limit of Quantification (LOQ, µg/mL) | 0.05 | 0.06 | 0.1 |
| Recovery (%) | 95.2 ± 3.1 | 96.8 ± 2.5 | 94.5 ± 3.8 |
| Precision (RSD, %) | < 4 | < 3.5 | < 5 |
Visualizations
The Pivotal Role of Biphenyl-4-yl-hydrazine in the Genesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Biphenyl-4-yl-hydrazine emerges as a cornerstone building block in the synthesis of a diverse array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. Its unique structural motif, featuring a biphenyl group, imparts distinct properties to the resulting heterocyclic systems, influencing their biological activity and material characteristics. This document provides detailed application notes and experimental protocols for the synthesis of indoles, pyrazoles, triazoles, and pyridazines utilizing this compound as a key precursor.
Synthesis of Biphenyl-Substituted Indoles via Fischer Indole Synthesis
The Fischer indole synthesis stands as a classic and versatile method for the construction of the indole nucleus. The reaction of this compound with various ketones or aldehydes under acidic conditions leads to the formation of biphenyl-substituted indoles, which are of significant interest due to their potential pharmacological activities.[1][2][3][4]
Reaction Workflow: Fischer Indole Synthesis
References
Biphenyl-4-yl-hydrazine as a Reagent in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of biphenyl-4-yl-hydrazine as a versatile arylating reagent in modern cross-coupling reactions. This document offers detailed protocols for both palladium-catalyzed and transition-metal-free methodologies, enabling the synthesis of complex biaryl and heteroaryl structures. The information presented is intended to facilitate the adoption of this reagent in synthetic workflows, particularly in the fields of medicinal chemistry and materials science, where the biphenyl moiety is a prevalent structural motif.
Introduction
This compound has emerged as a valuable and efficient source of the biphenyl group in a variety of cross-coupling reactions. Its application circumvents the need for pre-functionalized biphenyl derivatives such as boronic acids or organotin compounds in certain contexts. The key to its reactivity lies in the facile cleavage of the C-N and N-N bonds under specific reaction conditions, leading to the in situ generation of a biphenyl radical or an organometallic species. This reactivity has been harnessed in both transition-metal-catalyzed and metal-free synthetic strategies.
Arylhydrazines, in general, are considered environmentally friendly arylating agents for oxidative cross-coupling reactions because the by-products are typically nitrogen gas and water[1]. The synthesis of arylhydrazines can be achieved through several methods, including the reduction of diazonium salts, nucleophilic aromatic substitution, or transition metal-catalyzed cross-coupling of aryl halides with hydrazine[1].
This document details two primary applications of this compound in cross-coupling reactions: Palladium-Catalyzed Denitrogenative Suzuki-Type Coupling and Transition-Metal-Free Radical Arylation.
I. Palladium-Catalyzed Denitrogenative Suzuki-Type Coupling
In this approach, this compound serves as an alternative to biphenylboronic acid in a Suzuki-type cross-coupling reaction. The reaction proceeds via a denitrogenative pathway, where the hydrazine moiety is extruded as dinitrogen gas. This methodology is particularly useful for coupling with (hetero)aryl boronic acids to form unsymmetrical biaryls.
Reaction Principle
The proposed mechanism for the denitrogenative Suzuki-type coupling involves the initial reaction of the arylhydrazine with a Pd(II) species to form a palladium complex. Subsequent steps lead to C-N bond cleavage and the formation of an aryl palladium intermediate, which then participates in the Suzuki coupling cycle with the boronic acid. Reductive elimination from a diarylpalladium(II) species yields the final biaryl product and regenerates the active Pd(0) catalyst[1].
References
Application Notes and Protocols for Analytical Method Development Using Biphenyl-4-YL-hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of analytical methods utilizing Biphenyl-4-YL-hydrazine as a derivatizing agent. While specific validated methods for this compound are not widely published, this document outlines generalized protocols and data presentation formats based on established methods for analogous hydrazine derivatives. These notes are intended to serve as a foundational resource for researchers to develop and validate their own specific analytical methods.
Introduction to this compound in Analytical Chemistry
This compound is a versatile reagent employed in organic synthesis and analytical chemistry.[1] Its hydrazine functional group reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This derivatization is instrumental in analytical method development for several reasons:
-
Enhanced Detection: The biphenyl moiety introduces a strong chromophore, significantly enhancing the ultraviolet (UV) absorbance of the analyte, thereby increasing the sensitivity of UV-based detection methods like High-Performance Liquid Chromatography (HPLC-UV).
-
Improved Chromatographic Separation: The derivatization process alters the polarity and size of the analyte molecule, which can lead to better separation from matrix components and other analytes on a chromatographic column.
-
Increased Specificity: By targeting a specific functional group (the carbonyl group), the derivatization provides an additional layer of selectivity to the analytical method.
Application Note 1: Analysis of Carbonyl Compounds
Objective
To provide a general protocol for the quantitative analysis of aldehydes and ketones in various sample matrices using this compound derivatization followed by HPLC-UV analysis. This method is applicable to the analysis of residual aldehydes in pharmaceutical formulations, food and beverage quality control, and environmental sample analysis.
Derivatization Reaction
The analytical method is based on the reaction of this compound with the carbonyl group of an aldehyde or ketone to form a stable biphenyl-hydrazone derivative.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of carbonyl compounds using hydrazine-based derivatization, which can be used as a benchmark when developing a method with this compound.
| Parameter | Formaldehyde | Acetaldehyde | Acetone |
| Limit of Detection (LOD) | 0.008 µg/mL | 0.01 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.02 µg/mL | 0.03 µg/mL | 0.06 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Recovery (%) | 95 - 105% | 93 - 107% | 90 - 110% |
| Precision (RSD %) | < 2.0% | < 2.5% | < 3.0% |
Note: These values are illustrative and based on methods using similar derivatizing agents like 4-nitrobenzaldehyde. Actual values for a method using this compound must be determined experimentally.
Experimental Protocol
1. Reagents and Materials
-
This compound hydrochloride
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Carbonyl standards (e.g., formaldehyde, acetaldehyde, acetone)
-
Volumetric flasks, pipettes, and vials
2. Preparation of Solutions
-
Derivatizing Reagent Solution: Prepare a 1 mg/mL solution of this compound hydrochloride in acetonitrile.
-
Acid Catalyst: Prepare a 0.1% (v/v) solution of TFA in acetonitrile.
-
Standard Stock Solutions: Prepare individual stock solutions of carbonyl standards (1 mg/mL) in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to cover the desired concentration range.
3. Derivatization Procedure
-
To 1.0 mL of the sample or standard solution in a vial, add 1.0 mL of the this compound solution and 0.1 mL of the acid catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture in a heating block or water bath at 60°C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
If necessary, dilute the derivatized solution with the mobile phase to an appropriate concentration for HPLC analysis.
4. HPLC Conditions (Starting Point)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% TFA) and Mobile Phase B (Acetonitrile with 0.1% TFA).
-
Example Gradient: 0-2 min, 50% B; 2-15 min, 50-90% B; 15-17 min, 90% B; 17-18 min, 90-50% B; 18-20 min, 50% B.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: Wavelength to be determined by measuring the UV spectrum of the derivatized standard (expect a maximum absorbance around 280-350 nm).
5. Method Validation The developed method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Application Note 2: Analysis of Reducing Sugars
Objective
To provide a general protocol for the quantitative analysis of reducing sugars in biological matrices, food products, and pharmaceutical formulations using this compound derivatization followed by LC-MS analysis.
Derivatization Principle
Reducing sugars contain a free aldehyde or ketone group in their open-chain form, which can react with this compound to form a stable hydrazone. This derivatization improves the ionization efficiency of the sugars in mass spectrometry and allows for their separation by reverse-phase chromatography.
Quantitative Data Summary
The following table presents typical performance characteristics for the LC-MS analysis of reducing sugars after derivatization with a hydrazine-based reagent.
| Parameter | Glucose | Fructose | Lactose |
| LOD (ng/mL) | 0.1 | 0.1 | 0.2 |
| LOQ (ng/mL) | 0.3 | 0.3 | 0.6 |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Recovery (%) | 92 - 108% | 94 - 106% | 90 - 110% |
| Precision (RSD %) | < 5.0% | < 5.0% | < 6.0% |
Note: These values are illustrative and based on methods using similar derivatizing agents. Actual values for a method using this compound must be determined experimentally.
Experimental Protocol
1. Reagents and Materials
-
This compound hydrochloride
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reducing sugar standards (e.g., glucose, fructose, lactose)
-
Internal standard (e.g., a stable isotope-labeled sugar)
2. Preparation of Solutions
-
Derivatizing Reagent Solution: Prepare a 5 mg/mL solution of this compound hydrochloride in methanol.
-
Acid Catalyst: Prepare a 1% (v/v) solution of formic acid in methanol.
-
Standard and Sample Preparation:
-
For biological samples (e.g., plasma), perform protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging. Collect the supernatant.
-
For other samples, dissolve or dilute in water or a suitable solvent.
-
Prepare a series of standard solutions in the same matrix as the sample.
-
3. Derivatization Procedure
-
To 50 µL of the sample or standard supernatant, add 100 µL of the this compound solution and 50 µL of the acid catalyst.
-
Add the internal standard solution.
-
Cap the vials and incubate at 70°C for 60 minutes.
-
After cooling to room temperature, dilute the mixture with the initial mobile phase.
-
Centrifuge to remove any precipitates before transferring to autosampler vials.
4. LC-MS/MS Conditions (Starting Point)
-
Column: C18 or HILIC column suitable for polar analytes.
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Methanol or Acetonitrile with 0.1% Formic Acid).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for each derivatized sugar and the internal standard. The specific m/z transitions will need to be determined by infusing a derivatized standard.
Disclaimer
The protocols and data presented in these application notes are intended for informational purposes and as a guide for method development. They are based on established principles of derivatization using hydrazine reagents analogous to this compound. It is imperative that researchers perform their own method development and validation to ensure the accuracy, precision, and reliability of any analytical method employing this compound for their specific application and sample matrix. The optimal reaction conditions, chromatographic separation, and detection parameters will need to be determined experimentally.
References
Application Notes and Protocols for the Use of Biphenyl-4-YL-hydrazine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Biphenyl-4-YL-hydrazine as a key building block in the synthesis of novel agrochemicals. The focus is on the synthesis of pyrazole-carboxamide derivatives, a class of compounds that has shown significant promise as potent fungicides, particularly as Succinate Dehydrogenase Inhibitors (SDHIs).
Introduction
This compound is a versatile chemical intermediate widely employed in the synthesis of various organic compounds, including those with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its biphenyl moiety and reactive hydrazine group make it an ideal starting material for the construction of complex heterocyclic structures, such as pyrazoles and triazoles, which are common pharmacophores in modern agrochemicals.[3][4] This document outlines the synthesis of a promising class of biphenyl-pyrazole carboxamide fungicides, details their mechanism of action, and provides exemplary experimental protocols.
Agrochemical Profile: Biphenyl-Pyrazole Carboxamides
Biphenyl-pyrazole carboxamides are a class of fungicides designed to combat a wide range of plant pathogenic fungi. Their efficacy stems from the unique combination of the biphenyl group, which can enhance binding to the target site, and the pyrazole-carboxamide scaffold, a well-established toxophore in agrochemicals.
Quantitative Data Summary
The following table summarizes the fungicidal activity of representative N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives against wheat powdery mildew, a significant agricultural pathogen.
| Compound ID | R Group | EC50 (mg/L) against Wheat Powdery Mildew | Porcine SDH IC50 (µM) |
| 7u | 4-F | 0.633 | Not specified |
| 7s | 4-Cl | Not specified | 0.014 |
| Fluxapyroxad | (reference) | > 0.633 | 2.87 |
| Benzovindiflupyr | (reference) | > 0.633 | Not specified |
Data sourced from literature describing the synthesis and evaluation of novel succinate dehydrogenase inhibitors.[5][6]
Experimental Protocols
The following protocols describe the synthesis of key intermediates and the final biphenyl-pyrazole carboxamide fungicides.
Protocol 1: Synthesis of 1-(Biphenyl-4-yl)-5-methyl-1H-pyrazole-3-carboxylic Acid
This protocol outlines the synthesis of the core pyrazole carboxylic acid intermediate from this compound.
Materials:
-
This compound hydrochloride
-
Ethyl acetoacetate
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Water
Procedure:
-
Condensation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in ethanol. Add ethyl acetoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Hydrolysis: Add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture.
-
Heat the mixture to reflux for an additional 2-3 hours to facilitate the hydrolysis of the ester.
-
Acidification and Isolation: After cooling, acidify the reaction mixture with hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(Biphenyl-4-yl)-5-methyl-1H-pyrazole-3-carboxylic acid.
Protocol 2: Synthesis of N-methoxy-N-(biphenyl-ethyl)-pyrazole-carboxamides (e.g., Compound 7u)
This protocol describes the final amide coupling step to produce the target fungicidal compounds.
Materials:
-
1-(Biphenyl-4-yl)-5-methyl-1H-pyrazole-3-carboxylic acid (from Protocol 1)
-
Thionyl chloride or Oxalyl chloride
-
N-(2-(4-fluorophenyl)ethyl)-O-methylhydroxylamine
-
Triethylamine or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acid Chloride Formation: In a dry flask under an inert atmosphere, suspend 1-(Biphenyl-4-yl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in dry DCM. Add thionyl chloride (1.2 eq) or oxalyl chloride with a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2-3 hours or until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Coupling: Dissolve the resulting acid chloride in fresh dry DCM. In a separate flask, dissolve N-(2-(4-fluorophenyl)ethyl)-O-methylhydroxylamine (1.0 eq) and triethylamine (1.5 eq) in dry DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-methoxy-N-(biphenyl-ethyl)-pyrazole-carboxamide.
Mechanism of Action and Signaling Pathways
The synthesized biphenyl-pyrazole carboxamides primarily function as Succinate Dehydrogenase Inhibitors (SDHIs) . SDH (also known as Complex II) is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[7][8] By inhibiting SDH, these fungicides disrupt cellular respiration in pathogenic fungi, leading to a depletion of ATP and ultimately cell death.[9]
Another important target for some agrochemicals are Ryanodine Receptors (RyRs) , which are intracellular calcium channels.[10][11] While not the primary target of the described pyrazole-carboxamides, understanding this pathway is relevant for a broader knowledge of insecticide action. Diamide insecticides, for example, act as allosteric modulators of RyRs, causing uncontrolled calcium release from the sarcoplasmic reticulum, leading to muscle dysfunction and paralysis in insects.[12]
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. js.ugd.edu.mk [js.ugd.edu.mk]
- 9. researchgate.net [researchgate.net]
- 10. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 11. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Biphenyl-4-YL-hydrazine applications in materials science and polymer chemistry.
Introduction
Biphenyl-4-YL-hydrazine is a versatile organic compound with a rigid biphenyl unit and a reactive hydrazine functional group.[1][2] This unique combination makes it a promising candidate as a monomer or a key building block in the synthesis of high-performance polymers for advanced materials science applications. The biphenyl moiety can impart thermal stability, mechanical strength, and desirable optoelectronic properties to the polymer backbone, while the hydrazine group offers a reactive site for various polymerization reactions.[1] This document outlines potential applications of this compound in the synthesis of polyhydrazides and Schiff base polymers, providing detailed experimental protocols and expected material characteristics.
1. Synthesis of Aromatic Polyhydrazides
Aromatic polyhydrazides are precursors for high-performance polyoxadiazoles, which are known for their excellent thermal and chemical resistance. The polycondensation of this compound with an aromatic diacyl chloride can yield a soluble polyhydrazide that can be processed into films or fibers before cyclization.
Experimental Protocol: Synthesis of Poly(biphenyl-4-YL-hydrazide-terephthaloyl)
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube.
-
Addition funnel
-
Heating mantle with a temperature controller
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
In a flame-dried three-necked flask under a positive pressure of argon, dissolve this compound (1.84 g, 10 mmol) in anhydrous NMP (40 mL).
-
Cool the solution to 0°C using an ice bath.
-
To this solution, add anhydrous pyridine (1.6 mL, 20 mmol) as an acid scavenger.
-
In a separate beaker, dissolve terephthaloyl chloride (2.03 g, 10 mmol) in anhydrous NMP (20 mL).
-
Transfer the terephthaloyl chloride solution to an addition funnel and add it dropwise to the stirred this compound solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
The resulting viscous polymer solution is then poured into rapidly stirring methanol (400 mL) to precipitate the polymer.
-
The fibrous polymer is collected by vacuum filtration, washed thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
The purified polyhydrazide is dried in a vacuum oven at 80°C for 24 hours.
Expected Polymer Characterization Data:
| Property | Expected Value/Characteristic |
| Inherent Viscosity | 0.8 - 1.5 dL/g (in NMP at 30°C) |
| Solubility | Soluble in polar aprotic solvents like NMP, DMAc, and DMSO. |
| Thermal Stability (TGA) | Td5 (5% weight loss) > 300°C |
| Glass Transition (DSC) | Tg > 200°C |
| FTIR Spectroscopy | Peaks around 3200-3300 cm⁻¹ (N-H), 1650-1680 cm⁻¹ (C=O, Amide I) |
Experimental Workflow for Polyhydrazide Synthesis
Caption: Workflow for the synthesis of poly(biphenyl-4-YL-hydrazide-terephthaloyl).
2. Synthesis of Schiff Base Polymers
Schiff base polymers are known for their interesting thermal, optical, and electrical properties. The reaction of a diamine or dihydrazine with a dialdehyde is a common method for their synthesis. This compound can react with aromatic dialdehydes to form polymers containing azomethine (-N=CH-) linkages.
Experimental Protocol: Synthesis of a Schiff Base Polymer from this compound and Terephthalaldehyde
Materials:
-
This compound
-
Terephthalaldehyde
-
Dimethylformamide (DMF)
-
A catalytic amount of glacial acetic acid
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller
-
Standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
In a two-necked flask, dissolve this compound (1.84 g, 10 mmol) in DMF (30 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
In a separate beaker, dissolve terephthalaldehyde (1.34 g, 10 mmol) in DMF (20 mL).
-
Add the terephthalaldehyde solution to the this compound solution with stirring.
-
Heat the reaction mixture to 120°C and maintain it at this temperature for 12 hours under an argon atmosphere.
-
After cooling to room temperature, pour the reaction mixture into methanol (300 mL) to precipitate the Schiff base polymer.
-
Collect the polymer by vacuum filtration, wash it with methanol, and dry it in a vacuum oven at 60°C for 24 hours.
Expected Polymer Characterization Data:
| Property | Expected Value/Characteristic |
| Solubility | Generally low solubility in common organic solvents. |
| Thermal Stability (TGA) | Td5 > 350°C |
| FTIR Spectroscopy | Peak around 1600-1620 cm⁻¹ (C=N, Azomethine) |
| UV-Vis Spectroscopy | Absorption maxima in the range of 350-450 nm. |
Logical Relationship for Schiff Base Polymer Synthesis
Caption: Logical steps in the synthesis of a Schiff base polymer.
Disclaimer: The experimental protocols and expected data provided are based on established principles of polymer chemistry and are intended for research and development purposes. Actual results may vary, and all experiments should be conducted by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Biphenyl-4-YL-hydrazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Biphenyl-4-YL-hydrazine. The information is tailored for researchers, scientists, and drug development professionals to help improve experimental yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: Why is the yield of my biphenyl-4-diazonium salt unexpectedly low?
Answer: Low yields in the diazotization step are common and typically stem from the instability of the diazonium salt. Several factors are critical:
-
Temperature Control: Diazonium salts are thermally unstable. The reaction temperature must be strictly maintained between 0-5 °C to prevent rapid decomposition, which leads to the formation of phenolic byproducts and the evolution of nitrogen gas.[1] Using an ice-salt bath is recommended for better temperature management.[1]
-
Acid Concentration: Insufficient acidity can cause two major problems. First, it hinders the generation of the necessary electrophile, the nitrosonium ion (NO+), from sodium nitrite.[1] Second, it can lead to unwanted azo coupling reactions between the newly formed diazonium salt and the unreacted 4-aminobiphenyl.[1] A sufficient excess of a strong mineral acid like hydrochloric acid (HCl) is crucial.
-
Reagent Addition: The sodium nitrite solution should be added slowly and dropwise to the acidic solution of the amine.[1] This ensures that the local concentration of nitrous acid remains low and the temperature does not rise.
-
Reagent Quality: Use high-purity 4-aminobiphenyl and a freshly prepared sodium nitrite solution, as the reagents can degrade over time.[1]
Question 2: My reaction mixture turned dark brown or black during the diazotization step. What is the likely cause?
Answer: A dark coloration is a strong indicator of diazonium salt decomposition or significant side reactions.[1] This is most often caused by:
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Elevated Temperature: The temperature rising above the optimal 0-5 °C range is the most common reason for decomposition.[1]
-
Insufficient Acidity: As mentioned above, low acidity allows the unreacted amine to couple with the diazonium salt, forming colored azo compounds which can further degrade.[1] Ensure the starting amine is fully protonated by using a sufficient excess of strong acid.
Question 3: How can I improve the yield of the reduction step to form this compound?
Answer: The choice and handling of the reducing agent are paramount for a high-yield reduction.
-
Choice of Reducing Agent: Stannous chloride (SnCl₂) in concentrated HCl is a common and effective reducing agent for converting diazonium salts to hydrazines.[2] Sodium sulfite is another viable option, though the procedure may require careful pH control and heating.[3][4]
-
Stoichiometry: Ensure the correct molar ratio of the reducing agent is used. An excess is often required to drive the reaction to completion, but a large excess can complicate purification.
-
Reaction Conditions: Maintain cold temperatures when adding the diazonium salt solution to the reducing agent mixture to control the reaction rate and minimize side reactions.
Question 4: I am struggling with purification after using stannous chloride (SnCl₂) for the reduction. What are my options?
Answer: Removing tin salts is a well-known challenge in this synthesis.[5]
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Basification and Extraction: After the reaction is complete, the mixture is typically made strongly basic (e.g., with NaOH). This precipitates tin salts as tin hydroxides, while the free hydrazine base can be extracted into an organic solvent like toluene or ether.[6] Multiple extractions may be necessary.
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Alternative Reducing Agents: If removing tin is consistently problematic, consider alternative reducing agents. Triphenylphosphine has been proposed as a superior alternative to tin chloride or sodium sulfite, as the resulting triphenylphosphine oxide byproduct is often easier to remove.[5]
Question 5: What are the primary impurities in my final this compound product, and how can they be minimized?
Answer: Common impurities often originate from side reactions in both steps of the synthesis.
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4-Phenylphenol: This forms from the decomposition of the diazonium salt, especially if the temperature was too high during diazotization.[1][3] Strict temperature control (0-5 °C) is the best preventative measure.
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Azo Compounds: These colored impurities arise from coupling reactions if the diazotization medium is not sufficiently acidic.[1]
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Unreacted 4-Aminobiphenyl: This indicates either incomplete diazotization or incomplete reduction. Ensure sufficient reagents and reaction times are used.
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Purification: The final product is often purified by precipitating it as its hydrochloride salt from the organic extract by adding concentrated HCl.[4] This process can be repeated to improve purity. The hydrochloride may be purified by recrystallization from water.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is a two-step process. First, 4-aminobiphenyl undergoes diazotization to form a diazonium salt. Second, this intermediate salt is reduced to yield this compound. It is often isolated as the more stable hydrochloride salt.
Q2: What are the critical safety precautions for this synthesis?
A2: Diazonium salts, especially when isolated and dry, can be explosive and should be handled with extreme caution.[7] They are typically kept in a cold aqueous solution and used immediately without isolation. Hydrazine derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: How should I store the final this compound product?
A3: this compound and its hydrochloride salt should be stored in a cool, dry, and dark place, typically at temperatures between 0-8°C, to prevent degradation.[8][9]
Data Presentation
Table 1: Key Parameters for Diazotization of 4-Aminobiphenyl
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Prevents thermal decomposition of the unstable diazonium salt.[1] |
| Acid | Strong mineral acid (e.g., HCl) | Ensures generation of NO+ and prevents side reactions.[1] |
| NaNO₂ Addition | Slow, dropwise | Avoids temperature spikes and localized high concentrations.[1] |
| State | Aqueous solution | Diazonium salts are hazardous when isolated and dry.[7] |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Advantages | Disadvantages |
| Stannous Chloride (SnCl₂) | Effective and widely used.[2] | Purification can be difficult due to tin salt byproducts.[5] |
| Sodium Sulfite (Na₂SO₃) | A common and effective alternative to tin salts.[3][4] | May require heating and careful pH control.[4] |
| Triphenylphosphine (PPh₃) | Byproducts are generally easier to remove.[5] | May be more expensive than inorganic reducing agents. |
Experimental Protocols
Protocol 1: Synthesis of Biphenyl-4-diazonium chloride (Step 1)
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In a flask equipped with a mechanical stirrer, add 4-aminobiphenyl.
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Add a sufficient amount of concentrated hydrochloric acid and water. Cool the mixture to 0 °C in an ice-salt bath with continuous stirring until a fine slurry of the amine hydrochloride is formed.
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Prepare a solution of sodium nitrite in cold water.
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While maintaining the reaction temperature between 0-5 °C, add the sodium nitrite solution dropwise to the stirred amine hydrochloride slurry.
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After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
The resulting cold solution of biphenyl-4-diazonium chloride is used immediately in the next step without isolation.
Protocol 2: Reduction to this compound Hydrochloride (Step 2, using SnCl₂)
-
In a separate large flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution to 0 °C in an ice-salt bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the stannous chloride solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir for several hours, letting it slowly warm to room temperature.
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Cool the reaction mixture again in an ice bath and collect the precipitated product by vacuum filtration.
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To purify, suspend the crude product in water and make the solution strongly basic with a concentrated NaOH solution.
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Extract the liberated free hydrazine base with an organic solvent (e.g., toluene).
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Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter the drying agent and bubble dry HCl gas through the filtrate, or add a solution of HCl in an appropriate solvent, to precipitate the this compound hydrochloride.
-
Collect the purified white or off-white solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound hydrochloride.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2007083320A2 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
- 6. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of Crude Biphenyl-4-YL-hydrazine
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude Biphenyl-4-YL-hydrazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized from 4-aminobiphenyl, may contain several impurities. The most common include:
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Unreacted 4-aminobiphenyl: The starting material for the synthesis.
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Isomeric aminobiphenyls: Such as 2-aminobiphenyl, which can be present as an impurity in the starting material.[1]
-
Side-products from diazotization: The diazotization of aromatic amines can lead to the formation of various byproducts, including phenols and coupled azo compounds.[2][3][4]
-
Salts: Inorganic salts from the reaction workup.
Q2: What are the recommended storage conditions for this compound and its hydrochloride salt?
A2: this compound and its hydrochloride salt should be stored at 0-8 °C to ensure stability.[5]
Q3: My purified this compound appears discolored (yellow or brown). What could be the cause?
A3: Discoloration can be a sign of degradation or the presence of impurities. Aryl hydrazines can be sensitive to air and light and may oxidize over time. The presence of residual acidic or basic impurities can also catalyze decomposition. It is recommended to store the purified compound under an inert atmosphere and protected from light. If discoloration is observed in the crude product, it is likely due to impurities from the synthesis, which can often be removed by recrystallization with activated charcoal.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a valuable tool for monitoring the purification process. A suitable eluent system will depend on the polarity of the impurities. For this compound, which is a relatively polar compound, a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. The spots can be visualized under UV light.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | The chosen solvent is not suitable. The volume of solvent is insufficient. | Select a more appropriate solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature.[6] Increase the volume of the hot solvent incrementally until the product dissolves. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is too high. The solution is supersaturated. The cooling rate is too fast. | Use a lower-boiling point solvent. Add a small amount of a solvent in which the compound is highly soluble to the hot mixture. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery of purified product. | The chosen recrystallization solvent dissolves too much of the product at low temperatures. Premature crystallization occurred during hot filtration. | Select a solvent with lower solubility for the product at cold temperatures. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. Minimize the amount of solvent used for washing the collected crystals. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | The eluent system is not optimal. The column is overloaded with the crude product. | Adjust the polarity of the eluent system. A common starting point for aryl hydrazines is a mixture of hexanes and ethyl acetate. Use a smaller amount of crude product relative to the amount of stationary phase. |
| Product elutes too quickly (low retention). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Product is strongly retained on the column. | The eluent is not polar enough. The compound is interacting strongly with the stationary phase. | Increase the polarity of the eluent by increasing the proportion of the polar solvent. For basic compounds like hydrazines on silica gel, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can improve peak shape and reduce tailing. |
| Tailing of the product peak. | The compound is interacting with active sites on the silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds. |
Data Presentation
Table 1: Comparison of Purification Techniques for Aryl Hydrazines (General)
| Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | Good to Excellent (>98%) | Moderate to High (50-90%) | Simple, cost-effective, scalable. | Can be time-consuming to find the optimal solvent, potential for product loss in the mother liquor. |
| Column Chromatography | Excellent (>99%) | Moderate (40-80%) | High resolution for separating complex mixtures. | More complex setup, requires larger volumes of solvent, can be less scalable. |
Note: The values presented are general ranges for aryl hydrazines and may vary for this compound depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system by running TLC plates with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal eluent should give the product a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column. Alternatively, a concentrated solution of the sample can be carefully loaded directly onto the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Mandatory Visualization
Caption: Recrystallization workflow for this compound.
Caption: Column chromatography workflow for purification.
Caption: Troubleshooting decision tree for purification issues.
References
Common side reactions and byproducts in Biphenyl-4-YL-hydrazine reactions
Technical Support Center: Biphenyl-4-YL-hydrazine Reactions
Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis, side reactions, and byproducts encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
This compound is a versatile arylhydrazine primarily used as a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. Its most prominent applications include:
-
Fischer Indole Synthesis: For the preparation of substituted indoles, which are core structures in many pharmaceuticals, agrochemicals, and natural products.[1][2][3]
-
Japp-Klingemann Reaction: To synthesize hydrazones from β-keto-acids or β-keto-esters, which can then be used to form indoles or other heterocyclic systems like pyrazoles.[4][5]
-
Synthesis of Azo Dyes and Pharmaceuticals: It serves as a building block for azo dyes and various therapeutic agents, including potential anti-cancer drugs.[6]
Q2: What is the primary stability concern when working with this compound?
The primary stability concern is its susceptibility to oxidation and thermal decomposition. Hydrazines, in general, can be sensitive to air and elevated temperatures.[7][8] For this compound, this can lead to the formation of colored impurities and a reduction in the yield of the desired product. It is advisable to store it under an inert atmosphere and away from light and heat.
Q3: A significant and concerning byproduct of reactions with this compound is 4-aminobiphenyl. How is this formed and why is it a concern?
4-Aminobiphenyl is formed through the cleavage of the N-N bond in the this compound molecule.[9][10][11] This is a critical side reaction to be aware of as 4-aminobiphenyl is a known carcinogen. The cleavage can be promoted by:
-
Reductive or Oxidative conditions: Certain reagents or reaction conditions can facilitate the breaking of the weak N-N bond.[10][11]
-
Photocatalysis: Exposure to visible light in the presence of a suitable photocatalyst can induce N-N bond cleavage.[9][12]
-
Transition Metal Catalysts: Some transition metals, like ruthenium, can catalyze this cleavage.[11]
Given the hazardous nature of this byproduct, it is crucial to handle the reaction mixtures and waste with appropriate safety precautions and to purify the final product thoroughly.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low Yield in Fischer Indole Synthesis
Symptoms: The yield of the desired indole product is consistently low, and multiple spots are observed on the TLC plate.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the this compound and the carbonyl compound are of high purity. Impurities can lead to side reactions. |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are critical. Experiment with different Brønsted acids (e.g., H₂SO₄, PPA, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][13] |
| Incorrect Reaction Temperature | Higher temperatures can promote cyclization but may also lead to decomposition.[14] Monitor the reaction and consider running it at a lower temperature for a longer duration. |
| Prolonged Reaction Time | Extended reaction times, especially at elevated temperatures, can lead to decomposition, oxidation, or polymerization of the indole product.[13] Monitor the reaction progress by TLC and quench it once the starting material is consumed. |
| Formation of Isomeric Products | If using an unsymmetrical ketone, two different indole isomers can be formed. The ratio of these isomers can be influenced by the acid catalyst and temperature.[14] Isomeric products may require careful chromatographic separation. |
| N-N Bond Cleavage | The formation of 4-aminobiphenyl can be a competing reaction. Consider running the reaction under an inert atmosphere to minimize oxidative cleavage. |
Issue 2: Formation of Unexpected Byproducts in Japp-Klingemann Reaction
Symptoms: The desired hydrazone is not the major product, and other compounds are isolated.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect pH | The Japp-Klingemann reaction is sensitive to pH. Ensure the reaction conditions are appropriate for the formation of the diazonium salt and the subsequent coupling reaction. |
| Incomplete Cleavage | The reaction mechanism involves the cleavage of an acyl or carboxyl group.[15][16] Incomplete cleavage will result in a different product. Adjusting the reaction time or temperature may be necessary. |
| Side Reactions of the Diazonium Salt | Aryl diazonium salts can undergo side reactions, such as protonation, especially if the coupling partner is not sufficiently reactive.[17] |
| Instability of the Azo Intermediate | The initial azo-coupled product can be unstable and may undergo alternative rearrangements or decomposition pathways.[4] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the desired ketone or aldehyde (1.0-1.2 eq).
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).
-
The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
-
-
Indolization (Cyclization):
-
To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a solution of sulfuric acid in a suitable solvent).
-
Heat the reaction mixture to the appropriate temperature (typically between 80 °C and 180 °C), depending on the substrate and catalyst.
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Cool the reaction mixture to room temperature and carefully quench it by pouring it onto ice water or a basic solution (e.g., aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
-
Visualized Pathways and Workflows
Caption: A general troubleshooting workflow for chemical reactions.
Caption: Fischer Indole Synthesis with potential side reactions.
Caption: N-N bond cleavage side reaction pathway.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 15. Japp-Klingemann Reaction [drugfuture.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in the synthesis of fluorinated hydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02533A [pubs.rsc.org]
Technical Support Center: Optimizing Fischer Indole Synthesis with Biphenyl-4-YL-hydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Biphenyl-4-YL-hydrazine in Fischer indole synthesis. The content is designed to address specific challenges that may arise during experimentation.
Troubleshooting Guide
The Fischer indole synthesis, while versatile, can be sensitive to various reaction parameters, especially when employing sterically demanding substrates like this compound.[1] This guide offers solutions to common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
A diminished or complete absence of the desired indole product is a frequent issue. Several factors can contribute to this outcome.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The bulky biphenyl group can impede the key[2][2]-sigmatropic rearrangement.[1][3] Consider using stronger acid catalysts (e.g., polyphosphoric acid (PPA), Eaton's reagent) and higher reaction temperatures to overcome the activation energy barrier. Microwave-assisted synthesis can also be effective in reducing reaction times and improving yields.[2] |
| Inadequate Acid Catalyst | The choice and concentration of the acid catalyst are critical.[2][4] Screen a variety of Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to identify the optimal catalyst for your specific ketone/aldehyde substrate. |
| Sub-optimal Temperature | The reaction often requires elevated temperatures to proceed efficiently.[2] If the reaction is sluggish, cautiously increase the temperature while monitoring for decomposition of starting materials or product. |
| Impure Starting Materials | Impurities in either the this compound or the carbonyl compound can lead to side reactions and reduced yields.[1] Ensure the purity of your starting materials, recrystallizing or redistilling if necessary. |
| N-N Bond Cleavage | Electron-donating groups on the carbonyl substrate can favor a competing N-N bond cleavage pathway over the desired cyclization.[1][5] If this is suspected, consider using a less electron-rich carbonyl compound if the synthesis allows. |
Problem 2: Formation of Multiple Products/Side Reactions
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of byproducts.
| Potential Cause | Recommended Solution |
| Side Reactions | Under acidic conditions, aldol condensation of the carbonyl compound or Friedel-Crafts type reactions can occur.[2] Carefully control the reaction temperature and catalyst concentration. A lower temperature and a less concentrated acid may minimize these side reactions. |
| Isomer Formation | If an unsymmetrical ketone is used, two different indole isomers can be formed.[4] The regioselectivity can sometimes be influenced by the choice of acid catalyst and reaction conditions. Stronger acids may favor enolization at the less substituted side of the ketone.[6] |
| Decomposition | Prolonged reaction times or excessively high temperatures can lead to the decomposition of the starting materials or the indole product.[2] Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed or the product spot begins to diminish. |
Problem 3: Difficulty in Product Purification
Isolating the pure indole product can be challenging due to the presence of unreacted starting materials, byproducts, and baseline impurities on the chromatography column.[7]
| Potential Cause | Recommended Solution |
| Complex Reaction Mixture | The crude product may contain a mixture of polar and non-polar compounds. |
| Co-elution of Impurities | Impurities may have similar polarities to the desired product, making separation by column chromatography difficult.[7] |
| Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). | |
| Crystallization: Attempt to purify the crude product by recrystallization from a suitable solvent or solvent mixture. | |
| Derivatization: In some cases, converting the indole to a crystalline derivative can facilitate purification. The protecting group can be removed in a subsequent step. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[4][8] The key steps are:
-
Formation of a phenylhydrazone from the arylhydrazine and the carbonyl compound.
-
Tautomerization of the phenylhydrazone to its enamine form.
-
A[2][2]-sigmatropic rearrangement of the protonated enamine.
-
Loss of a proton to regain aromaticity.
-
Intramolecular cyclization and elimination of ammonia to form the indole ring.[6]
Q2: Which acid catalysts are most effective for the synthesis with this compound?
A2: Due to the steric bulk of the biphenyl group, stronger acid catalysts are often required.[1][3] Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in methanesulfonic acid) are commonly used and have been shown to be effective in difficult cyclizations.[2][4] However, it is recommended to screen a range of both Brønsted and Lewis acids to find the optimal conditions for your specific substrate.[8]
Q3: What are the recommended starting reaction conditions for a Fischer indole synthesis with this compound?
A3: A good starting point would be to use a strong acid catalyst like polyphosphoric acid (PPA) and a moderate to high temperature.
| Parameter | Recommended Starting Condition |
| Catalyst | Polyphosphoric Acid (PPA) |
| Temperature | 100-160 °C |
| Solvent | Neat (no solvent) or a high-boiling solvent like toluene or xylene |
| Reaction Time | 1-4 hours (monitor by TLC) |
Q4: How does the choice of ketone or aldehyde affect the reaction?
A4: The structure of the carbonyl compound significantly impacts the reaction.
-
Unsymmetrical ketones can lead to the formation of two regioisomeric indoles.[4]
-
Aldehydes can also be used, but they are more prone to side reactions like aldol condensation.[1]
-
Steric hindrance on the ketone or aldehyde can also slow down the reaction.
-
Electron-donating groups on the carbonyl compound can promote N-N bond cleavage, leading to lower yields of the desired indole.[1][5]
Q5: Can I perform a one-pot reaction without isolating the hydrazone intermediate?
A5: Yes, a one-pot procedure is often feasible and can minimize handling losses.[2][9] The this compound and the carbonyl compound can be mixed in the presence of the acid catalyst and heated directly.[4]
Experimental Protocols
The following are general experimental protocols that can be adapted for the Fischer indole synthesis using this compound.
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
This protocol is adapted from a general procedure for Fischer indole synthesis using PPA.[2]
-
Hydrazone Formation (Optional): In a round-bottom flask, dissolve this compound (1 equivalent) and the desired ketone or aldehyde (1.1 equivalents) in ethanol. Add a catalytic amount of acetic acid and stir the mixture at room temperature or gentle heat until hydrazone formation is complete (monitor by TLC). Remove the solvent under reduced pressure.
-
Indolization: In a separate flask, preheat polyphosphoric acid (PPA) to 100-120°C. Carefully add the crude hydrazone to the hot PPA with vigorous stirring. Increase the temperature to 140-160°C and maintain for 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up: Allow the reaction mixture to cool to below 100°C and then carefully pour it onto crushed ice with stirring. The product will precipitate out of solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Synthesis
This protocol is a general guideline for microwave-assisted Fischer indole synthesis and may require optimization.[2]
-
Reaction Setup: In a microwave vial, combine this compound hydrochloride (1 equivalent), the ketone or aldehyde (1.1 equivalents), and a suitable acid catalyst (e.g., p-toluenesulfonic acid, 20 mol%) in a high-boiling solvent such as acetic acid or N,N-dimethylformamide (DMF).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to a temperature between 150-200°C for 10-30 minutes. The optimal time and temperature will need to be determined empirically.
-
Work-up and Purification: After cooling, the reaction mixture is worked up as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Fischer indole synthesis.
Troubleshooting Decision Tree for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. ijarsct.co.in [ijarsct.co.in]
Stability issues and degradation of Biphenyl-4-YL-hydrazine solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Biphenyl-4-YL-hydrazine solutions. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with this compound solutions.
| Issue/Observation | Potential Cause | Recommended Action |
| Solution turns yellow/brown shortly after preparation. | Oxidation by atmospheric oxygen. Aryl hydrazines are susceptible to autoxidation, which is often accelerated by light and trace metal ions. | 1. Prepare solutions fresh before use. 2. Use deoxygenated solvents (e.g., by sparging with nitrogen or argon). 3. Work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). 4. Store solutions in amber vials to protect from light. |
| Inconsistent results in reactions or analytical measurements. | Degradation of the this compound stock solution. The concentration of the active hydrazine may be lower than expected. | 1. Verify the purity of the solid this compound before preparing solutions. 2. Prepare fresh solutions for each experiment or set of experiments. 3. If a stock solution must be stored, store it at a low temperature (2-8°C), protected from light, and under an inert atmosphere. 4. Periodically check the concentration of the stock solution using a validated analytical method (e.g., HPLC). |
| Formation of precipitates in the solution. | Formation of insoluble degradation products or reaction with contaminants. | 1. Filter the solution before use. 2. Ensure high purity of the solvent and absence of metal ion contamination. 3. Consider the compatibility of the solvent with this compound. |
| Low reaction yield when this compound is a reactant. | Degradation of the hydrazine leading to a lower effective concentration. | 1. Follow the recommendations for preventing oxidation. 2. Consider adding the this compound solution to the reaction mixture last. 3. Ensure the reaction conditions (e.g., pH, temperature) are compatible with the stability of the hydrazine. |
| Baseline drift or appearance of unexpected peaks in HPLC analysis. | On-column degradation or instability in the mobile phase. | 1. Ensure the mobile phase pH is compatible with this compound stability (acidic conditions are generally preferred for hydrazines).[1] 2. Use a lower column temperature. 3. Inject freshly prepared samples. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound solutions?
A1: The primary factors contributing to the degradation of this compound solutions are:
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Oxidation: Exposure to atmospheric oxygen is a major cause of degradation, leading to the formation of colored byproducts. This process, known as autoxidation, can be catalyzed by metal ions.[1]
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pH: Hydrazine solutions are generally more stable in acidic conditions and less stable in neutral or alkaline conditions.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, can promote degradation.
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Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the decomposition of hydrazines.[2]
Q2: How should I prepare and store this compound solutions to maximize their stability?
A2: To ensure the stability of your this compound solutions, follow these best practices:
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Use High-Purity Reagents: Start with high-purity this compound solid and solvents.
-
Deoxygenate Solvents: Before preparing your solution, deoxygenate the solvent by sparging with an inert gas like nitrogen or argon for 15-30 minutes.
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Inert Atmosphere: Whenever possible, handle the solid and prepare the solution under an inert atmosphere (e.g., in a glovebox).
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Protection from Light: Use amber glass vials or wrap your containers in aluminum foil to protect the solution from light.
-
Low Temperature Storage: Store stock solutions at refrigerated temperatures (2-8°C). For long-term storage, consider freezing, but verify the compound's stability upon thawing.
-
Prepare Fresh: The best practice is to prepare solutions fresh for each experiment.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, the degradation of aryl hydrazines generally proceeds through the formation of reactive intermediates. The primary degradation pathway is likely oxidation. This can lead to the formation of biphenyl, nitrogen gas, and water as the final products. Intermediate species may include the biphenyl-4-yl-diazenyl radical and the corresponding biphenyl-4-yl-diazene. In the presence of other reactive species, a variety of other byproducts could be formed.
Q4: Can I use a stabilizer in my this compound solution?
A4: For some hydrazine solutions, stabilizers are used. For instance, alkali metal carbonates can retard the autoxidation of hydrazine catalyzed by copper. However, the compatibility and effectiveness of any stabilizer with this compound for a specific application would need to be experimentally validated, as the stabilizer could interfere with downstream reactions or analyses.
Q5: What analytical techniques are suitable for assessing the stability of this compound solutions?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the stability of this compound solutions. A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products. Other techniques could include Gas Chromatography (GC) after appropriate derivatization.
Quantitative Data Summary
The following tables summarize representative data from forced degradation studies on various pharmaceutical compounds, illustrating the typical extent of degradation under different stress conditions. Please note that this data is for illustrative purposes and the actual degradation of this compound may vary.
Table 1: Representative Data from a Forced Degradation Study of Fluphenazine Hydrochloride [3]
| Stress Condition | Duration | Temperature | % Degradation |
| 0.1 N HCl | 12 hours | Room | ~10% |
| 0.1 N NaOH | 12 hours | Room | ~14% |
| 10% H₂O₂ | 12 hours | Room | ~33% |
| UV Light | 3 days | Chamber | ~6% |
| Dry Heat | 12 hours | 75°C | ~12% |
Table 2: General Conditions for Forced Degradation Studies [4]
| Stress Type | Condition |
| Acid Hydrolysis | 0.1 N to 1 N HCl at room temperature to 80°C |
| Base Hydrolysis | 0.1 N to 1 N NaOH at room temperature to 80°C |
| Neutral Hydrolysis | Water at room temperature to 80°C |
| Oxidation | 3% to 30% H₂O₂ at room temperature |
| Thermal | 60°C to 80°C |
| Photolytic | UV and fluorescent light exposure (ICH Q1B) |
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability assessment of this compound. These are general protocols and may require optimization for your specific experimental setup.
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify its potential degradation products under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N NaOH. Keep at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of water. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Also, store a solution sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before dilution.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.
-
Perform a mass balance analysis to account for the parent compound and all degradation products.
-
Protocol 2: Stability-Indicating HPLC Method (Example)
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (starting point for development):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined) and use PDA to detect degradation products with different UV spectra.
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Degradation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for reactions involving Biphenyl-4-YL-hydrazine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for common reactions involving Biphenyl-4-YL-hydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile intermediate primarily used in the synthesis of nitrogen-containing heterocycles. Its most common applications include the Fischer indole synthesis to produce biphenyl-substituted indoles, the Knorr pyrazole synthesis and reactions with β-dicarbonyl compounds to form pyrazoles and pyrazolones, and the Japp-Klingemann reaction to yield hydrazones which are precursors to various heterocyclic systems.[1][2] It also serves as a building block in the development of pharmaceuticals, particularly anti-cancer agents, and in the synthesis of azo dyes.[1]
Q2: How should this compound and its hydrochloride salt be stored?
A2: To ensure stability and prevent degradation, this compound and its hydrochloride salt should be stored in a cool, dry, and dark place. The recommended storage temperature is typically between 0-8°C.[3] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: What are the common signs of degradation of this compound?
A3: Degradation of this compound, often due to oxidation, can be visually identified by a change in color from off-white or beige to yellow or brown. The presence of colored impurities suggests the formation of oxidation byproducts that can interfere with subsequent reactions and lead to lower yields or the formation of side products. For sensitive applications, using a pure, colorless reagent is highly recommended.
Q4: In which common solvents is this compound soluble?
A4: this compound hydrochloride is generally soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and acetic acid, which are often used in reactions like the Fischer indole synthesis. Its solubility in alcohols such as ethanol may vary depending on the specific reaction conditions.
Troubleshooting Guides
Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for this compound, leading to the formation of biphenyl-substituted indoles. However, challenges such as low yields and side product formation are common.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Yield | Inactive catalyst (e.g., oxidized Lewis acid). | Use a fresh, anhydrous catalyst. Consider screening different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature while monitoring for decomposition. Use TLC or LC-MS to track reaction progress and determine the optimal time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. | |
| Poor quality of this compound. | Use purified, colorless this compound to avoid interference from degradation products. | |
| Formation of Multiple Side Products | N-N bond cleavage of the ene-hydrazine intermediate. | This is more likely with electron-donating groups on the hydrazine. Consider using a milder Lewis acid like ZnCl₂ instead of strong protic acids. |
| Unwanted rearrangements of the indolenine intermediate. | Optimize the reaction temperature and time; prolonged heating can lead to isomerization to more stable but undesired indole isomers. | |
| Aldol or Friedel-Crafts type side reactions. | Use a less acidic catalyst or lower the reaction temperature. Ensure the purity of the ketone/aldehyde starting material. | |
| Difficulty in Product Purification | Presence of unreacted starting materials and polar byproducts. | Before column chromatography, perform a liquid-liquid extraction. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted hydrazine, followed by a wash with a weak base (e.g., saturated NaHCO₃) to remove acidic residues. |
| Co-elution of product and impurities. | Optimize the solvent system for column chromatography. A gradient elution from non-polar to more polar solvents often provides better separation. |
Experimental Protocol: Synthesis of a Biphenyl-Substituted Indole
This protocol describes a general procedure for the Fischer indole synthesis using this compound hydrochloride and a ketone.
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Hydrazone Formation (Optional One-Pot): In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and the desired ketone (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Acid Catalysis: Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a few drops of concentrated H₂SO₄).
-
Reaction: Heat the reaction mixture to reflux (typically 80-160°C) and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. The crude product may precipitate and can be collected by filtration. Alternatively, neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow for Fischer Indole Synthesis Troubleshooting
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Knorr Pyrazole and Pyrazolone Synthesis
The reaction of this compound with 1,3-dicarbonyl compounds (Knorr pyrazole synthesis) or β-ketoesters leads to the formation of biphenyl-substituted pyrazoles and pyrazolones, respectively.[4]
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Pyrazole/Pyrazolone | Incomplete reaction. | Ensure the reaction is heated for a sufficient amount of time. Acetic acid is a common catalyst and solvent for this reaction.[4] |
| Formation of regioisomers with unsymmetrical dicarbonyls. | The regioselectivity is influenced by the steric and electronic properties of the dicarbonyl compound. The more electrophilic carbonyl group is typically attacked first. Consider modifying the substituents on the dicarbonyl compound if a specific isomer is desired. | |
| Side reactions of the dicarbonyl compound. | Under harsh basic or acidic conditions, the dicarbonyl compound may undergo self-condensation or decomposition. Use milder reaction conditions, such as refluxing in ethanol with a catalytic amount of acid. | |
| Formation of Hydrazide Byproduct | Reaction with β-ketoesters can sometimes lead to hydrazide formation. | This can be a competing pathway. Ensure the reaction conditions favor cyclization, such as maintaining an acidic environment and providing sufficient heat. |
Experimental Protocol: Synthesis of 1-(biphenyl-4-yl)-3-methyl-1H-pyrazol-5(4H)-one
This protocol outlines the synthesis of a pyrazolone from this compound and ethyl acetoacetate.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq).
-
Solvent and Catalyst: Add a solvent such as ethanol or glacial acetic acid. If using ethanol, add a catalytic amount of acetic acid.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, add water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol or water. The product can be further purified by recrystallization from ethanol.
Signaling Pathway for Knorr Pyrazolone Synthesis
Caption: Reaction pathway for Knorr pyrazolone synthesis.
Japp-Klingemann Reaction
The Japp-Klingemann reaction involves the coupling of a diazonium salt with a β-ketoester or β-diketone to form a hydrazone, which can then be cyclized to form indoles or other heterocycles.[5] When using this compound, the corresponding biphenyl diazonium salt is required.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Hydrazone | Incomplete diazotization of the corresponding aniline. | Ensure the diazotization is carried out at low temperatures (0-5°C) and with the correct stoichiometry of sodium nitrite and acid. |
| Incorrect pH for the coupling reaction. | The coupling of the diazonium salt with the β-dicarbonyl compound typically requires mildly basic or neutral conditions to generate the enolate nucleophile. The pH should be carefully controlled, often with a buffer like sodium acetate. | |
| Decomposition of the diazonium salt. | Diazonium salts can be unstable at higher temperatures. Keep the reaction mixture cold during the addition of the diazonium salt solution. | |
| Formation of Azo Compound Instead of Hydrazone | The intermediate azo compound may be stable under certain conditions. | Increasing the temperature or pH after the initial coupling can promote the rearrangement to the more stable hydrazone. |
| Multiple Side Products | Excess nitrous acid can lead to nitrosation of the dicarbonyl compound. | Use a slight excess of the aniline and add the sodium nitrite solution slowly to avoid an excess of nitrous acid. |
Experimental Protocol: Japp-Klingemann Reaction
This protocol provides a general outline for the Japp-Klingemann reaction.
-
Diazotization: Dissolve 4-aminobiphenyl (1.0 eq) in an aqueous acidic solution (e.g., HCl) and cool to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, keeping the temperature below 5°C.
-
Enolate Formation: In a separate flask, dissolve the β-ketoester or β-diketone (1.0 eq) in a suitable solvent (e.g., ethanol) and add a base (e.g., sodium acetate) to generate the enolate.
-
Coupling: Slowly add the cold diazonium salt solution to the enolate solution with vigorous stirring, maintaining a low temperature.
-
Rearrangement: After the addition is complete, allow the reaction to stir at room temperature or gently warm to facilitate the rearrangement to the hydrazone.
-
Work-up and Purification: The hydrazone product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.
Experimental Workflow for Japp-Klingemann Reaction
Caption: Workflow for the Japp-Klingemann reaction.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Safe Handling and Storage of Biphenyl-4-YL-hydrazine
This guide provides essential safety information, handling protocols, and emergency procedures for Biphenyl-4-YL-hydrazine and its hydrochloride salt. It is intended for researchers, scientists, and professionals in drug development.
Summary of Key Safety Data
For quick reference, the following table summarizes the key quantitative and qualitative safety data for this compound hydrochloride. General safety data for hydrazine compounds is also included for a more comprehensive understanding of the potential hazards.
| Property | This compound hydrochloride | General Hydrazine Compounds |
| Chemical Formula | C₁₂H₁₂N₂·HCl[1][2] | N₂H₄ |
| Molecular Weight | 220.7 g/mol [1][2][3] | 32.05 g/mol |
| Appearance | Off-white or beige solid[1][2] | Colorless, fuming oily liquid |
| Storage Temperature | 0-8 °C[1][2] | Cool, dry, well-ventilated area |
| Purity | ≥ 95% (NMR)[1][2] | Varies by grade |
| Known Hazards | Causes skin and eye irritation. May cause respiratory irritation. | Toxic if inhaled, swallowed, or in contact with skin.[4] May cause an allergic skin reaction.[4] Suspected of causing cancer.[4] Very toxic to aquatic life.[4] Corrosive. Flammable. |
| Incompatible Materials | Strong oxidizing agents, bases.[4] | Strong oxidizing agents, acids, metals, and metal oxides. |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the handling and storage of this compound.
1. What are the primary hazards associated with this compound?
This compound hydrochloride is known to cause skin and eye irritation and may cause respiratory irritation. As a hydrazine derivative, it should be handled with caution, considering the hazards of the parent compound, hydrazine. Hydrazine is toxic if inhaled, swallowed, or in contact with skin, is a suspected carcinogen, and can cause allergic skin reactions.[4]
2. What personal protective equipment (PPE) is required when working with this compound?
At a minimum, the following PPE should be worn:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles. A face shield is recommended if there is a splash hazard.
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a significant spill risk, a chemical-resistant apron or suit is advised.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
3. How should I properly store this compound hydrochloride?
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature between 0-8 °C.[1][2] It should be stored away from incompatible materials such as strong oxidizing agents and bases.[4]
4. What should I do in case of a small spill?
For a small spill, if you are trained and it is safe to do so, you can manage the cleanup. Ensure you are wearing the appropriate PPE. The spilled solid should be carefully swept up, avoiding dust generation, and placed into a sealed container for hazardous waste disposal. The area should then be decontaminated.
5. What is the emergency procedure for a large spill?
In the event of a large spill, the area should be evacuated immediately. Isolate the spill area and prevent entry. Notify your institution's environmental health and safety (EHS) department and follow their emergency protocols. Do not attempt to clean up a large spill yourself.[5]
6. What are the first aid measures in case of exposure?
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Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
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Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
7. How should I dispose of waste containing this compound?
All waste containing this compound should be collected in a designated, properly labeled hazardous waste container. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific disposal procedures.[5]
Experimental Workflow and Logic Diagrams
To further aid in the safe handling of this compound, the following diagrams illustrate a standard experimental workflow and a decision-making process for spill response.
Caption: General experimental workflow for the safe handling of this compound.
Caption: Decision-making workflow for responding to a this compound spill.
References
Overcoming poor solubility of Biphenyl-4-YL-hydrazine in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biphenyl-4-yl-hydrazine, focusing on challenges related to its solubility in organic solvents.
Troubleshooting Guide: Overcoming Poor Solubility
Question: My this compound is not dissolving in my chosen organic solvent. What steps can I take?
Answer:
Poor solubility of aromatic hydrazines like this compound is a common challenge.[1] Below is a step-by-step troubleshooting workflow to address this issue.
References
Technical Support Center: Catalyst Selection and Optimization for Biphenyl-4-YL-hydrazine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing biphenyl-4-yl-hydrazine coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound with aryl/heteroaryl halides, a critical transformation in medicinal chemistry and materials science.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.[1] | a. Use a Pd(0) source: Consider using a precatalyst like Pd₂(dba)₃ or a G3 precatalyst to bypass the in-situ reduction step.[1][2]b. Ligand Choice: Ensure the phosphine ligand is appropriate. Bulky, electron-rich ligands like XPhos or BrettPhos are often effective for challenging couplings.[2][3]c. Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%). |
| 2. Inappropriate Base: The base may be too weak to deprotonate the hydrazine or the Pd(II)-hydrazine complex. | a. Stronger Base: Switch to a stronger base like NaOtBu or LHMDS.[1][2] However, be mindful of substrate compatibility with strong bases.[1]b. Base Solubility: For inorganic bases like Cs₂CO₃ or K₃PO₄, ensure adequate stirring to overcome poor solubility.[1] Consider using a combination of an inorganic and a soluble organic base like DBU.[1] | |
| 3. Unsuitable Solvent: The solvent may not be optimal for the reaction. | a. Solvent Screening: Screen common solvents for Buchwald-Hartwig reactions such as toluene, dioxane, or DMF.[4][5] | |
| 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed. | a. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[1][6] | |
| Formation of Side Products (e.g., Diarylhydrazine) | 1. Over-reaction: The mono-arylated product may be reacting further. | a. Control Stoichiometry: Use a slight excess of this compound relative to the aryl halide.b. Lower Temperature: Running the reaction at a lower temperature may improve selectivity for the mono-arylated product. |
| 2. Catalyst System: The chosen catalyst may favor diarylation. | a. Ligand Tuning: Experiment with different ligands. Some ligands may offer better selectivity for mono-arylation. | |
| Decomposition of Starting Material or Product | 1. Base Sensitivity: The this compound or the product may be sensitive to the strong base used. | a. Weaker Base: If possible, use a milder base like Cs₂CO₃ or K₃PO₄.[4][7]b. Lower Temperature: Perform the reaction at a lower temperature to minimize degradation. |
| 2. Oxygen Sensitivity: The catalyst or reagents may be sensitive to air. | a. Degassing: Thoroughly degas the solvent and reaction mixture.b. Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the experiment. | |
| Steric Hindrance Issues | 1. Bulky Substrates: Coupling with ortho-substituted aryl halides can be challenging due to steric hindrance.[4] | a. Ligand Selection: Use bulky ligands like XPhos or RuPhos which can facilitate coupling of sterically demanding substrates.[2]b. Higher Temperature/Longer Reaction Time: Increased temperature and reaction time may be necessary to overcome the steric barrier.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best general catalyst system for coupling this compound?
A1: A common and effective starting point is a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as XPhos or BrettPhos.[1][2][3] The choice of base is also critical, with NaOtBu and Cs₂CO₃ being frequently used.[1][2][4]
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the pKa of the N-H bond in the this compound-palladium complex and the sensitivity of your substrates to basic conditions. Strong bases like NaOtBu are often effective but can cause decomposition of sensitive functional groups.[1] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are milder alternatives.[4][7] It is often necessary to screen a few bases to find the optimal one for your specific reaction.
Q3: What are the best solvents for this type of coupling reaction?
A3: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and DMF are commonly used and have been shown to be effective in many Buchwald-Hartwig amination reactions.[4][5]
Q4: My reaction is very slow. What can I do to speed it up?
A4: Increasing the reaction temperature is the most straightforward approach, typically within the 80-110 °C range.[1][6] You can also consider using a more active catalyst system, such as a palladium precatalyst, or a more electron-rich ligand.[1]
Q5: I am observing the formation of an azine byproduct. How can I minimize this?
A5: Azine formation can occur as a side reaction. Using a slight excess of the this compound can sometimes help to suppress this pathway.[8]
Data Presentation
Table 1: Comparison of Ligands for the N-Arylation of a Hydrazine Derivative
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Conversion (%) |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | Low |
| DPEphos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | Low |
| XPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 91 [3] |
Table 2: Effect of Reaction Parameters on a Buchwald-Hartwig Amination
| Parameter Varied | Condition 1 | Yield (%) | Condition 2 | Yield (%) |
| Ligand | Xantphos | 83[5] | (No change) | |
| Aryl Halide | 4-bromobenzonitrile | 83[5] | 4-chlorobenzonitrile | 20[5] |
| Pd Source | Pd₂(dba)₃ | 20[5] | [Pd(cinnamyl)Cl]₂ | Improved[5] |
Experimental Protocols
General Protocol for the Palladium-Catalyzed N-Arylation of this compound:
-
Preparation: In a glovebox, to a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol) in the chosen solvent (e.g., toluene, 5 mL).
-
Reaction Setup: Add the catalyst solution to the reaction vial containing the substrates and base.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Generalized Buchwald-Hartwig Amination Cycle.
Caption: Troubleshooting Workflow for Low Yield.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Biphenyl-4-YL-hydrazine and Phenylhydrazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes with optimal efficiency. Phenylhydrazine has long been a staple reagent for the synthesis of nitrogen-containing heterocycles, most notably in the Fischer indole synthesis. However, its substituted analogue, biphenyl-4-yl-hydrazine, presents an alternative with distinct properties that can offer advantages in specific synthetic contexts. This guide provides an objective comparison of the performance of this compound versus phenylhydrazine, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Physicochemical Properties
This compound and phenylhydrazine share the core reactive hydrazine moiety, but the presence of the additional phenyl ring in the biphenyl structure imparts significant differences in their physical and electronic properties. These differences can influence their reactivity, solubility, and the properties of the resulting products.
| Property | Phenylhydrazine | This compound Hydrochloride |
| Molecular Formula | C₆H₈N₂ | C₁₂H₁₃ClN₂ |
| Molecular Weight | 108.14 g/mol | 220.70 g/mol [1] |
| Appearance | Pale yellow to reddish-brown oily liquid or crystalline solid | Off-white or beige solid[2] |
| Melting Point | 19.5 °C | Not specified, but solid at room temperature |
| Boiling Point | 243.5 °C | Not applicable |
| Solubility | Sparingly soluble in water; miscible with ethanol, ether, chloroform, benzene | Information not widely available, but likely soluble in polar organic solvents |
Performance in the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the preparation of the indole nucleus, a privileged scaffold in many pharmaceuticals and natural products.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound.[3][4]
The electronic nature of the substituents on the arylhydrazine ring plays a crucial role in the efficiency of the Fischer indole synthesis. Electron-donating groups (EDGs) generally enhance the reactivity by increasing the electron density of the hydrazine, which facilitates the key[5][5]-sigmatropic rearrangement step. Conversely, electron-withdrawing groups (EWGs) can decrease the reactivity.
In this compound, the additional phenyl group at the para position acts as an electron-donating group through resonance, which is expected to enhance its reactivity in the Fischer indole synthesis compared to the unsubstituted phenylhydrazine. While direct, side-by-side quantitative comparisons are limited in the literature, studies on various substituted phenylhydrazines support this trend. For instance, phenylhydrazines with electron-donating methyl groups (tolylhydrazines) have been shown to give high yields under mild conditions.[6][7] In contrast, phenylhydrazines with strongly electron-withdrawing groups like a nitro group often require harsher reaction conditions and may result in lower yields.[7]
Based on these electronic effects, it can be inferred that this compound would likely provide higher yields or require milder reaction conditions compared to phenylhydrazine in the Fischer indole synthesis.
Applications in the Synthesis of Bioactive Compounds
Both phenylhydrazine and this compound serve as versatile building blocks for the synthesis of a wide range of bioactive heterocyclic compounds beyond indoles.
Phenylhydrazine is a precursor to numerous pharmaceuticals and agrochemicals. It is used in the synthesis of pyrazole and pyrazolone derivatives, which are known to exhibit a variety of biological activities, including antimicrobial and anti-inflammatory properties. The Japp-Klingemann reaction, which utilizes aryl diazonium salts and β-keto-acids or esters, is another important transformation involving phenylhydrazine to produce hydrazones that can be further cyclized to form various heterocycles.[8]
This compound is particularly valuable in the development of compounds where the biphenyl moiety can enhance biological activity. The biphenyl group can improve binding to biological targets through π-π stacking interactions and can also modulate the pharmacokinetic properties of a molecule. For instance, this compound derivatives have been utilized in the synthesis of potential anti-cancer agents. The biphenyl scaffold is a key feature in a number of approved drugs, and its incorporation via this compound is a strategic approach in medicinal chemistry.
Experimental Protocols
The following are generalized experimental protocols for the Fischer indole synthesis. These can be adapted for both phenylhydrazine and this compound, although reaction times and temperatures may need to be optimized for each specific substrate.
Experimental Protocol: Fischer Indole Synthesis
Materials:
-
Arylhydrazine (phenylhydrazine or this compound hydrochloride) (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Acid catalyst (e.g., glacial acetic acid, zinc chloride, or polyphosphoric acid)
-
Solvent (e.g., ethanol, glacial acetic acid, or toluene)
Procedure:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the arylhydrazine (1.0 eq) in the chosen solvent.
-
Add the aldehyde or ketone (1.1 eq) to the solution.
-
If using a solvent other than an acid, add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 30-60 minutes to allow for the formation of the arylhydrazone. The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Cyclization:
-
Add the acid catalyst for the cyclization step (e.g., zinc chloride, 2-3 eq, or polyphosphoric acid).
-
Heat the reaction mixture to reflux and maintain the temperature for 1-24 hours. The reaction progress should be monitored by TLC. Reaction times can vary significantly depending on the substrates and the catalyst used.[6][9]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using a solid acid catalyst, it may be necessary to filter the mixture.
-
Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Conclusion
Both this compound and phenylhydrazine are valuable reagents in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. While phenylhydrazine is a well-established and widely used reagent, this compound offers a strategic alternative, especially when the incorporation of a biphenyl moiety is desired to enhance the biological activity or modulate the physicochemical properties of the target molecule. The electron-donating nature of the additional phenyl group in this compound is expected to increase its reactivity in reactions like the Fischer indole synthesis, potentially leading to higher yields and milder reaction conditions. The choice between these two reagents will ultimately depend on the specific synthetic goals, the desired properties of the final product, and the optimization of reaction conditions.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Comparative Analysis of the Biological Activity of Biphenyl-4-YL-hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Biphenyl-4-YL-hydrazine derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.
Antimicrobial Activity
This compound derivatives, particularly in the form of hydrazones, have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains. The core biphenyl structure combined with the reactive hydrazone moiety appears to be crucial for their biological action.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several biphenyl-4-carboxylic acid hydrazide-hydrazone derivatives against various microorganisms. Lower MIC values indicate higher antimicrobial potency.
| Compound ID | R-group (Substituent on Benzaldehyde) | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | A. niger (µg/mL) | Reference |
| IVa | 4-N(CH₃)₂ | 1.56 | 3.125 | 3.125 | 6.25 | 6.25 | 12.5 | [1] |
| IVb | 2-Cl | 3.125 | 6.25 | 6.25 | 12.5 | 12.5 | 25 | [1] |
| IVc | 3-Cl | 6.25 | 6.25 | 12.5 | 12.5 | 25 | 25 | [1] |
| IVd | 4-Cl | 3.125 | 3.125 | 6.25 | 6.25 | 12.5 | 12.5 | [1] |
| IVe | 4-OCH₃ | 6.25 | 12.5 | 12.5 | 25 | 25 | 50 | [1] |
| IVf | 3-Br | 3.125 | 6.25 | 6.25 | 12.5 | 12.5 | 25 | [1] |
| IVg | 3-NO₂ | 1.56 | 3.125 | 3.125 | 6.25 | 6.25 | 12.5 | [1] |
| Ciprofloxacin | - | 1.56 | 1.56 | 3.125 | 1.56 | - | - | [1] |
| Clotrimazole | - | - | - | - | - | 3.125 | 3.125 | [1] |
Note: The compounds are derivatives of biphenyl-4-carboxylic acid hydrazide condensed with substituted benzaldehydes.
Experimental Protocols
Broth Microdilution Method for MIC Determination
The antimicrobial activity of the this compound derivatives was determined using the broth microdilution method.[2][3][4]
-
Preparation of Compounds: Stock solutions of the test compounds and standard drugs (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Inoculum Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a specific turbidity, typically equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] The inoculum is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Assay Procedure: The assay is performed in 96-well microtiter plates. Serial two-fold dilutions of the test compounds are prepared in the broth medium in the wells. An equal volume of the standardized inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Guide to Validating Biphenyl-4-yl-hydrazine Reaction Products by NMR
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. Biphenyl-4-yl-hydrazine is a versatile building block, frequently employed in reactions such as the Fischer indole synthesis to create complex heterocyclic structures.[1][2] This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the products of such reactions. It includes expected NMR data for potential products, detailed experimental protocols, and illustrative workflows.
The primary reaction of this compound involves condensation with an aldehyde or ketone.[3] This reaction initially forms a hydrazone intermediate, which can then, under acidic conditions, cyclize to form a substituted indole—the hallmark of the Fischer indole synthesis.[4][5] Validating the reaction's outcome requires distinguishing between the starting material, the hydrazone intermediate, and the final indole product.
Structural Validation: NMR as the Primary Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, is unparalleled in its ability to provide a detailed structural map of a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, researchers can piece together the molecular framework and confirm the success of a reaction.
Comparative NMR Data
The key to validation is identifying the appearance and disappearance of characteristic signals corresponding to the functional groups involved in the reaction. The table below summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural motifs in the starting material and its likely products.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Reaction Species
| Compound Type | Key Structural Unit | Expected ¹H NMR Shift (δ, ppm) | Expected ¹³C NMR Shift (δ, ppm) | Diagnostic Feature |
| This compound | Biphenyl Protons | 7.20 - 7.80 (m) | 125.0 - 145.0 | A complex multiplet pattern for the biphenyl system. |
| Hydrazine Protons (-NH-NH₂) | 3.50 - 5.50 (br s, 2H, -NH ₂) 5.50 - 7.00 (br s, 1H, -NH -) | N/A | Two distinct, broad, exchangeable signals. | |
| Hydrazone Product | Biphenyl Protons | 7.20 - 7.90 (m) | 125.0 - 148.0 | Shifts in the biphenyl region due to new substituent. |
| Imine Proton (-N=CH -R) | 7.50 - 8.50 (s or t) | 140.0 - 165.0 | Appearance of a new signal for the imine proton/carbon.[6] | |
| Hydrazine Proton (-NH -) | 8.00 - 11.50 (br s, 1H) | N/A | Disappearance of -NH₂ signal; remaining -NH- is downfield.[7] | |
| Indole Product | Biphenyl Protons | 7.30 - 8.00 (m) | 126.0 - 142.0 | Complex aromatic signals, influenced by indole ring. |
| Indole Ring Protons | 6.50 - 7.80 | 100.0 - 140.0 | Appearance of new, distinct signals for the indole core. | |
| Indole C2/C3 Substituents | Variable (e.g., 2.0-2.5 for -CH₃) | Variable | Signals corresponding to the ketone/aldehyde substituents.[8] |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific substituents.
Comparison with Alternative Analytical Methods
While NMR is the gold standard for structural elucidation, a multi-technique approach provides the most robust validation. Orthogonal methods can confirm findings and provide complementary information, such as purity and molecular weight.[9]
Table 2: Comparison of Analytical Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, 3D structure. | Unambiguous structure determination.[10] | Lower sensitivity, requires relatively pure sample (>95%). |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS). | High sensitivity, confirms molecular formula. | Provides no information on connectivity (isomers are indistinguishable). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick, easy, good for tracking functional group changes (e.g., C=O, N-H, C=N).[10] | Provides limited structural detail; complex spectra can be hard to interpret. |
| HPLC / UPLC | Purity, retention time, quantification. | Excellent for assessing purity and separating mixtures.[9] | Provides no structural information without a coupled detector (e.g., MS). |
Visualizing the Process
Diagrams can clarify the relationships between chemical species and the analytical steps required for their validation.
Caption: Reaction pathway for the Fischer indole synthesis.
Caption: General workflow for chemical structure validation.
Experimental Protocols
NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified, dry reaction product into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. DMSO-d₆ is often preferred for hydrazines and indoles as it allows for the observation of exchangeable N-H protons.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If desired, add a small amount of an internal standard like tetramethylsilane (TMS).
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
NMR Data Acquisition
The following is a general protocol for a modern Fourier transform NMR spectrometer. Specific parameters may vary depending on the instrument and the sample.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Experiment: Standard one-pulse proton experiment.
-
Spectral Width: Typically 12-16 ppm, centered around 6-7 ppm.
-
Pulse Angle: 30-45 degrees to allow for faster repetition.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
Processing: Apply a Fourier transform with a slight line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to TMS at 0.00 ppm or the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Pulse Angle: 30 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 256 to 1024 scans, or more, depending on the sample concentration and solubility.
-
Processing: Apply a Fourier transform with line broadening (e.g., 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
By following this comprehensive approach—combining detailed NMR analysis with orthogonal methods and a systematic workflow—researchers can confidently validate the structures of this compound reaction products, ensuring the integrity of their findings and the quality of their materials for further development.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Methods for Purity Analysis of Biphenyl-4-YL-hydrazine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like Biphenyl-4-YL-hydrazine is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound purity. The information presented is based on established analytical principles for related compounds, offering a robust starting point for method development and validation.
Introduction to Analytical Techniques
Both HPLC and GC are powerful chromatographic techniques used for separating, identifying, and quantifying components in a mixture. The choice between HPLC and GC for purity analysis depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-volatile and polar compound like this compound, HPLC, particularly in the reverse-phase mode, is a highly suitable method.
Gas Chromatography (GC) separates compounds based on their volatility. The sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. While this compound is not highly volatile, GC analysis can be performed, often with a derivatization step to enhance its thermal stability and volatility.
Comparative Analysis of HPLC and GC Methods
The following sections detail proposed HPLC and GC methods for the purity analysis of this compound, along with a comparison of their key performance characteristics.
Table 1: Comparison of HPLC and GC Method Performance for this compound Purity Analysis
| Parameter | HPLC Method | GC Method |
| Principle | Reverse-Phase Chromatography | Capillary Gas Chromatography |
| Derivatization | Not required for UV detection | Recommended (e.g., silylation) |
| Detector | UV-Vis (PDA) | Flame Ionization (FID) or Mass Spectrometry (MS) |
| Typical Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL (with derivatization) |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL (with derivatization) |
| Analysis Time | 15 - 25 minutes | 20 - 30 minutes |
| Advantages | - Direct analysis without derivatization- High precision and accuracy- Suitable for non-volatile and thermally labile compounds | - High resolution- Sensitive detectors (especially MS for identification) |
| Disadvantages | - May require higher purity solvents | - Derivatization adds complexity and potential for error- Potential for thermal degradation of the analyte |
Note: The quantitative data presented in this table are hypothetical yet realistic estimates based on typical performance characteristics of these methods for similar aromatic hydrazine compounds. Actual performance will depend on specific instrumentation and optimized experimental conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed method utilizes reverse-phase chromatography with UV detection, which is a common and robust approach for the analysis of aromatic compounds.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase (initial composition) or a suitable solvent like methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This proposed method involves a derivatization step to improve the thermal stability and chromatographic behavior of this compound, followed by analysis using a flame ionization detector (FID).
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
Derivatization Procedure (Silylation):
-
To approximately 1 mg of this compound in a vial, add 500 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Detector Temperature (FID): 300 °C
-
Injection Volume: 1 µL
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the purity analysis of this compound using either HPLC or GC.
Conclusion
Both HPLC and GC are viable techniques for assessing the purity of this compound.
The HPLC method offers the significant advantage of direct analysis without the need for derivatization, making it a more straightforward, faster, and potentially more robust method for routine quality control. Its high precision and accuracy at ambient temperatures also minimize the risk of analyte degradation.
The GC method , while requiring a derivatization step, can provide excellent separation efficiency and is particularly powerful when coupled with a mass spectrometer (GC-MS) for unequivocal peak identification and the characterization of unknown impurities.
The choice of method will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the need for structural information about any detected impurities. For routine purity assessment, the proposed HPLC method is likely the more efficient choice. For in-depth impurity profiling and identification, the GC-MS approach would be more suitable. It is imperative that any chosen method be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.
A Comparative Guide to the Reactivity of Substituted Biphenyl Hydrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of substituted biphenyl hydrazines. Understanding how different substituents on the biphenyl scaffold influence the nucleophilicity and reaction kinetics of the hydrazine moiety is crucial for applications in medicinal chemistry, chemical biology, and materials science. While direct comprehensive kinetic studies on a wide range of substituted biphenyl hydrazines are limited in publicly available literature, the principles of their reactivity can be effectively understood by examining the well-documented behavior of substituted phenylhydrazines. The electronic effects of substituents on the phenyl ring in phenylhydrazines serve as an excellent model for predicting the reactivity trends in the more complex biphenyl hydrazine systems.
The Influence of Substituents on Reactivity
The reactivity of the hydrazine group is primarily dictated by the electron density on the nitrogen atoms. Substituents on the aromatic rings can either increase or decrease this electron density through inductive and resonance effects, thereby modulating the nucleophilicity and the rate of reaction with electrophiles.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the aromatic ring through the resonance and inductive effects, respectively. This increased electron density is delocalized onto the hydrazine moiety, making it a stronger nucleophile and thus more reactive.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and chloro (-Cl) pull electron density away from the aromatic ring. This effect is propagated to the hydrazine group, reducing its nucleophilicity and consequently its reactivity.
These electronic effects can be quantitatively described by the Hammett equation , which relates reaction rates to the electronic properties of the substituents.
Comparative Reactivity Data
To illustrate the impact of substituents, the following table summarizes the second-order rate constants (k₂) for the reaction of various para-substituted phenylhydrazines with a common electrophile, benzaldehyde, to form the corresponding hydrazone. This reaction is a well-established method for assessing the nucleophilicity of hydrazines. The data clearly demonstrates that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it.
| Substituted Phenylhydrazine | Substituent (R) | Hammett Constant (σp) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Rate (k₂ / k₂(H)) |
| p-Methoxyphenylhydrazine | -OCH₃ | -0.27 | 0.85 | 5.67 |
| p-Methylphenylhydrazine | -CH₃ | -0.17 | 0.42 | 2.80 |
| Phenylhydrazine | -H | 0.00 | 0.15 | 1.00 |
| p-Chlorophenylhydrazine | -Cl | 0.23 | 0.05 | 0.33 |
| p-Nitrophenylhydrazine | -NO₂ | 0.78 | 0.008 | 0.05 |
Note: The rate constants are representative values and can vary with reaction conditions such as solvent and temperature.
Experimental Protocols
A standard method for determining the reaction kinetics of hydrazines with carbonyl compounds involves monitoring the reaction progress using UV-Vis spectroscopy.
Experimental Protocol: Kinetic Measurement of Hydrazone Formation
-
Reagent Preparation:
-
Prepare stock solutions of the substituted biphenyl (or phenyl) hydrazine and the carbonyl compound (e.g., benzaldehyde) in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Ensure the concentrations are such that the reaction can be monitored over a convenient timescale.
-
-
Kinetic Run:
-
Equilibrate the solutions of the hydrazine and the carbonyl compound to the desired reaction temperature in a thermostatted cuvette holder of a UV-Vis spectrophotometer.
-
Initiate the reaction by rapidly mixing the two solutions in the cuvette.
-
Monitor the increase in absorbance at the λmax of the resulting hydrazone product over time. The reaction should be carried out under pseudo-first-order conditions, with one reactant in large excess.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant that was in excess.
-
Visualizing Reaction Concepts and Workflows
Logical Relationship of Substituent Effects on Reactivity
Caption: Influence of substituents on the reactivity of biphenyl hydrazines.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the reaction kinetics of hydrazines.
Spectroscopic comparison of Biphenyl-4-YL-hydrazine and its precursors
In the landscape of pharmaceutical and materials science research, the synthesis and characterization of novel compounds are paramount. Biphenyl-4-YL-hydrazine stands as a significant building block, particularly in the development of therapeutic agents and specialized polymers.[1] Understanding its spectroscopic signature in relation to its common precursors is crucial for synthesis monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the spectroscopic properties of this compound alongside two of its key precursors: 4-aminobiphenyl and 4-iodobiphenyl.
At a Glance: Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors, offering a clear comparison of their characteristic signals in various analytical techniques.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| This compound hydrochloride | - | Data not readily available in searched literature. Purity of ≥ 95% by NMR is reported for the hydrochloride salt.[1] |
| 4-Aminobiphenyl | DMSO | 7.52 (d, J = 7.3 Hz, 2H), 7.36 (t, J = 7.9 Hz, 4H), 7.20 (t, J = 7.3 Hz, 1H), 6.64 (d, J = 8.5 Hz, 2H), 5.24 (s, 2H, -NH₂) |
| 4-Iodobiphenyl | - | Spectral data available, but specific shifts and multiplicities were not detailed in the provided search results. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | - | Data not available in searched literature. |
| 4-Aminobiphenyl | Chloroform-d | Data available, but specific shifts not detailed in search results. |
| 4-Iodobiphenyl | CDCl₃ | Data available, but specific shifts not detailed in search results.[2] |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |
| This compound | - | Data not available in searched literature. |
| 4-Aminobiphenyl | - | Data available, but specific frequencies not detailed in search results. |
| 4-Iodobiphenyl | KBr Wafer | Data available, but specific frequencies not detailed in search results.[3][4] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragment Ions (m/z) |
| This compound | - | Data not available in searched literature. |
| 4-Aminobiphenyl | GC-MS | Data available, but specific fragment ions not detailed in search results. |
| 4-Iodobiphenyl | GC-MS | 280 (M+), 152, 153, 155.[3] |
Synthesis and Reaction Pathway
This compound can be synthesized through various methods, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile approach.[5] This reaction typically involves the palladium-catalyzed coupling of an aryl halide (like 4-iodobiphenyl) with a boronic acid or a derivative. For the synthesis of a hydrazine derivative, a subsequent step involving a hydrazine source is necessary. A plausible synthetic pathway is illustrated below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible results. Below are outlines for the key spectroscopic techniques and a representative synthesis.
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on literature for Suzuki-Miyaura reactions.[5][6][7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodobiphenyl (1 equivalent), a suitable boronic acid or ester partner, a palladium catalyst (e.g., Pd(OAc)₂, 0.1 molar equiv.), a phosphine ligand (e.g., SPhos, 0.2 molar equiv.), and a base (e.g., K₂CO₃ or CsF, 2-5 equivalents).[6]
-
Solvent and Degassing: Add a suitable solvent (e.g., THF or toluene).[6][7] Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to create an inert atmosphere.
-
Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst system (e.g., 50°C for THF or reflux for toluene) and stir for the required reaction time (typically 2-24 hours).[6][7]
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Hydrazine Formation: The resulting biphenyl intermediate would then be converted to the hydrazine. A common method involves diazotization of an amino group followed by reduction. If starting with 4-aminobiphenyl, it would be diazotized with nitrous acid and then reduced to form the hydrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is commonly used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
-
GC Separation: Inject a small volume (typically 1 µL) of the sample solution into the GC. The different components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column as they are carried by a carrier gas (e.g., helium).
-
MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized (commonly by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.[8]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: A typical experimental workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Iodobiphenyl | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Reagents for Biphenyl-4-YL-hydrazine in Key Syntheses
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate starting materials is paramount to achieving desired yields and purity. Biphenyl-4-YL-hydrazine is a valuable reagent, widely utilized in the synthesis of pharmaceuticals and agrochemicals, particularly in the construction of carbazole and indole scaffolds.[1][2] However, the exploration of alternative reagents is crucial for optimizing reaction outcomes, improving cost-effectiveness, and expanding the diversity of accessible molecular architectures. This guide provides a comprehensive comparison of alternative reagents to this compound for specific, high-impact syntheses, supported by experimental data and detailed protocols.
Fischer Indole Synthesis: A Comparative Analysis of Arylhydrazines
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[3][4] The electronic properties of the substituents on the arylhydrazine ring significantly influence the reaction's efficiency. While this compound is effective, other substituted phenylhydrazines can offer advantages in terms of reactivity and yield, depending on the specific carbonyl partner.
Aryl hydrazides have also been demonstrated as effective surrogates for aryl hydrazines in the Fischer indole synthesis, offering the advantage of being more readily accessible.[5][6]
Table 1: Performance Comparison of Substituted Phenylhydrazines in the Fischer Indole Synthesis
| Arylhydrazine Reagent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Cyanophenylhydrazine HCl | 1,1-dimethoxy-6-chlorohexane | Ethanol/Water | 72 | 1.1 hours | 80 | [7] |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Room Temp | Not Specified | High | [7] |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Not Specified | Harsher Conditions | Not Specified | 30 | [7] |
| p-Nitrophenylhydrazine | 2-methylcyclohexanone | Not Specified | Not Specified | Not Specified | High | [7] |
| Phenylhydrazine hydrochloride | Cyclohexanone | N-methyl-2-pyrrolidone | 140 | 24 h | 73 | [8] |
| (4-methoxyphenyl)hydrazine hydrochloride | Cyclohexanone | N-methyl-2-pyrrolidone | Not Specified | Not Specified | 61 | [8] |
| (4-chlorophenyl)hydrazine hydrochloride | Cyclohexanone | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Experimental Protocol: Fischer Indole Synthesis of Carbazole (General Procedure)
A 25 mL oven-dried reaction vessel is charged with cyclohexanone (0.2 mmol) and the respective arylhydrazine hydrochloride (0.3 mmol) and then flushed with oxygen (1 atm). N-methyl-2-pyrrolidone (0.4 mL) is added to the sealed reaction vessel via syringe. The resulting solution is stirred at 140 °C for 24 hours. After cooling to room temperature, the volatiles are removed under vacuum, and the residue is purified by column chromatography (silica gel, petroleum ether/ethyl acetate = 5:1) to yield the carbazole product.[8]
Carbazole Synthesis: Moving Beyond Traditional Hydrazines
Carbazoles, vital structural motifs in materials science and medicinal chemistry, are often synthesized via reactions involving arylhydrazines.[9][10] Recent advancements have focused on developing more efficient and environmentally benign methods that, in some cases, circumvent the need for traditional hydrazine reagents altogether.
"Transition-metal-free" methods for carbazole synthesis have emerged as a powerful alternative. One such approach involves the photostimulated intramolecular C-N bond formation of 2'-halo-[1,1'-biphenyl]-2-amines, which can be synthesized through Suzuki-Miyaura cross-coupling or radical arylation of anilines.[11] This strategy offers a distinct pathway to carbazoles without relying on a hydrazine-based cyclization.
Experimental Protocol: "Transition-Metal-Free" Carbazole Synthesis
Substituted 9H-carbazoles can be synthesized from 2'-halo-[1,1'-biphenyl]-2-amines via a photoinitiated SRN1 mechanism. The biphenyl amine substrates are prepared with isolated yields ranging from 21% to 84% through either a cross-coupling Suzuki-Miyaura reaction or the radical arylation of anilines. The subsequent photostimulated reaction under mild and "transition-metal-free" conditions affords the desired 9H-carbazoles in yields of up to 96%.[11]
Arylation Reactions: Arylhydrazines as Versatile Coupling Partners
Arylhydrazines, including this compound, are not only precursors for heterocyclic synthesis but also serve as valuable arylation agents in a variety of cross-coupling reactions.[12] They can be used to form carbon-carbon and carbon-heteroatom bonds, providing a versatile tool for the synthesis of complex molecules.
Substituted 2-aminobiphenyls, for example, can be prepared from arylhydrazines and anilines through radical arylation reactions under simple oxidative conditions.[13] The strong directing effect of the free amino group leads to high regioselectivity.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the reagents and the synthetic outcomes, the following diagrams outline the key reaction pathways discussed.
Caption: Fischer Indole Synthesis Workflow.
Caption: Comparative Carbazole Synthesis Pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for the Quantification of Biphenyl-4-YL-hydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical techniques for the quantification of hydrazine compounds, with a specific focus on their application to Biphenyl-4-YL-hydrazine. While specific cross-validation data for this compound is not extensively published, this document outlines common methodologies, their performance characteristics for related analytes, and detailed experimental protocols that can be adapted for method development and validation.
Introduction to Analytical Approaches
The quantification of hydrazine and its derivatives, such as this compound, is crucial in pharmaceutical development and material science due to their roles as key intermediates and potential impurities.[1][2] Analytical methods for these compounds often require a derivatization step to enhance detection and improve chromatographic performance.[3][4][5][6] Commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry.[3] For unequivocal identification and higher sensitivity, mass spectrometry (MS) is often coupled with chromatographic methods.[3][4]
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of potential methods for the quantification of this compound, with performance data drawn from studies on similar hydrazine compounds.
| Analytical Method | Principle | Typical Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Potential Challenges |
| RP-HPLC-UV/DAD | Separation based on polarity after derivatization to form a chromophore. | Salicylaldehyde[7], p-Dimethylaminobenzaldehyde (p-DAB)[8] | ~0.2 µg/g | ~0.6 µg/g | Widely available, robust, cost-effective. | Moderate sensitivity, potential for matrix interference. |
| GC-FID/NPD | Separation of volatile derivatives in the gas phase. | Acetone[6], Pentafluorobenzaldehyde[9] | Analyte dependent, often in the low ppm range.[6] | Analyte dependent. | High resolution for volatile compounds. | Requires derivatization to a volatile and thermally stable product. |
| LC-MS/MS | High-resolution separation coupled with highly sensitive and specific mass detection. | p-Dimethylaminobenzaldehyde (DBA)[5], p-Tolualdehyde[10] | 0.002 ng/mL - 0.1474 ng/mL[10][11] | 0.005 ng/mL - 0.4915 ng/mL[10][11] | High sensitivity and selectivity, suitable for complex matrices. | Higher equipment cost and complexity. |
| Spectrophotometry | Formation of a colored derivative and measurement of its absorbance. | p-Dimethylaminobenzaldehyde (p-DAB)[8], Trinitrobenzenesulfonic acid[12] | ~1.0 µg/mL[13] | - | Simple, rapid, and cost-effective for screening. | Lower specificity, susceptible to interference from other compounds.[13] |
Experimental Protocols
The following are representative experimental protocols that can be adapted for the quantification of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: This method involves the derivatization of the hydrazine moiety with an aldehyde to form a hydrazone, which can be readily detected by a UV or Diode-Array Detector (DAD).
Experimental Workflow:
Caption: RP-HPLC workflow for hydrazine quantification.
Detailed Methodology:
-
Standard and Sample Preparation:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol).
-
Accurately weigh the sample containing this compound and dissolve it in the same solvent.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution, add a solution of a derivatizing agent such as salicylaldehyde.[7]
-
Allow the reaction to proceed for a specified time to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[7]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength appropriate for the formed hydrazone (e.g., 360 nm for salicylaldehyde derivative).[7]
-
Injection Volume: 10 µL.
-
Gas Chromatography (GC)
Principle: This method is suitable for volatile and thermally stable compounds. For hydrazines, derivatization is typically required to improve volatility and chromatographic behavior.
Experimental Workflow:
Caption: GC workflow for hydrazine analysis.
Detailed Methodology:
-
Derivatization:
-
GC Conditions:
-
Column: A capillary column such as DB-624 (20 m x 0.18 mm i.d., 1 µm film thickness) is suitable.[6]
-
Carrier Gas: Helium.[6]
-
Injector and Detector Temperature: Typically 200°C and 280°C, respectively.[6]
-
Oven Program: A temperature gradient program is used to separate the analyte from other components.
-
Detector: Flame Ionization Detector (FID) or a more selective Nitrogen-Phosphorus Detector (NPD).[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This highly sensitive and selective technique combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.
Experimental Workflow:
Caption: LC-MS/MS workflow for trace hydrazine analysis.
Detailed Methodology:
-
Sample Preparation and Derivatization:
-
Similar to HPLC, a derivatization step using an agent like p-tolualdehyde is performed.[10]
-
For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.
-
-
LC Conditions:
-
Column: A C18 column is typically used.[10]
-
Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier (e.g., methanol or acetonitrile).
-
-
MS/MS Conditions:
Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that different analytical methods provide equivalent results. This is particularly important when transferring a method between laboratories or when a new method is intended to replace an existing one.
Logical Workflow for Cross-Validation:
Caption: Workflow for the cross-validation of two analytical methods.
The process involves analyzing the same set of samples, covering the analytical range, with both methods. The results are then statistically compared to determine if there are any significant differences. The validation parameters for each method, such as accuracy, precision, and linearity, should be established before cross-validation is performed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sielc.com [sielc.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of hydrazine in biofluids by capillary gas chromatography with nitrogen-sensitive or mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scitepress.org [scitepress.org]
- 12. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Free hydrazine quantification by GC - Chromatography Forum [chromforum.org]
- 15. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Biphenyl-4-YL-hydrazine Hydrochloride and Its Free Base for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the choice between using a compound as a free base or a salt, such as a hydrochloride, is a critical decision that can significantly impact its physicochemical properties, stability, and utility in synthesis and formulation. This guide provides a detailed comparative characterization of Biphenyl-4-YL-hydrazine hydrochloride and its corresponding free base, offering researchers, scientists, and drug development professionals the essential data to make informed decisions.
Physicochemical Properties: A Tale of Two Forms
The primary distinction between this compound and its hydrochloride salt lies in their fundamental physicochemical properties. The hydrochloride salt is the product of the reaction of the basic free base with hydrochloric acid. This conversion has profound effects on the compound's characteristics, as summarized in the table below.
| Property | This compound Hydrochloride | This compound (Free Base) |
| Molecular Formula | C₁₂H₁₃ClN₂ | C₁₂H₁₂N₂ |
| Molecular Weight | 220.70 g/mol [1] | 184.24 g/mol [2] |
| Appearance | Off-white or beige solid[3] | Data not available |
| Melting Point | 213-214 °C | Data not available |
| Solubility | Generally more soluble in polar solvents like water. | Expected to be more soluble in organic solvents. |
| Stability | Generally more stable, particularly to oxidation. | Potentially less stable, susceptible to oxidation. |
The hydrochloride salt's higher molecular weight is a direct result of the addition of a hydrogen chloride molecule. A significant advantage of the hydrochloride form is its generally improved stability and solubility in aqueous media, which is often a desirable trait in pharmaceutical applications and for ease of handling in a laboratory setting. Conversely, the free base is expected to exhibit better solubility in non-polar organic solvents, a property that can be advantageous in specific synthetic organic reactions.
Spectroscopic Characterization: Unveiling the Molecular Fingerprints
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of the hydrochloride salt, the protons on the nitrogen atoms are expected to be shifted downfield compared to the free base due to the positive charge on the hydrazinium ion. The aromatic protons of the biphenyl moiety would also experience slight shifts.
-
¹³C NMR: Similar to ¹H NMR, the carbon atoms adjacent to the nitrogen atoms in the hydrochloride salt would likely show a downfield shift in the ¹³C NMR spectrum compared to the free base.
Infrared (IR) Spectroscopy
The IR spectra of the two forms would exhibit distinct differences, particularly in the N-H stretching region. The hydrochloride salt is expected to show a broad absorption band at a lower frequency (around 2400-2800 cm⁻¹) corresponding to the N⁺-H stretching vibrations of the hydrazinium ion. The free base, on the other hand, would display sharper N-H stretching bands at higher frequencies (typically 3200-3400 cm⁻¹).
Mass Spectrometry (MS)
In mass spectrometry, both the free base and the hydrochloride salt would likely show a molecular ion peak corresponding to the free base (m/z = 184.24). This is because the hydrochloride salt would typically lose the HCl molecule in the mass spectrometer's ion source.
Reactivity and Applications: Choosing the Right Tool for the Job
Both this compound hydrochloride and its free base are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
-
This compound Hydrochloride: Due to its enhanced stability and ease of handling, the hydrochloride salt is often the commercially available and preferred form for storage and general use. It can be readily converted to the free base in situ or in a separate step before use in a reaction.
-
This compound (Free Base): The free base is the reactive species in many chemical transformations, such as the formation of hydrazones and the synthesis of heterocyclic compounds. Its unprotonated nitrogen atoms are more nucleophilic, making it more suitable for direct use in reactions where the free base is required.
The choice between the two forms depends on the specific requirements of the chemical reaction, including the solvent system and the compatibility of other reagents with an acidic or basic environment.
Experimental Protocols
To aid researchers in their work, the following are generalized experimental protocols for the characterization and interconversion of this compound and its hydrochloride salt.
Protocol 1: Determination of Melting Point
Objective: To determine the melting point of this compound and its hydrochloride salt.
Apparatus: Melting point apparatus, capillary tubes.
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, and then slow down to 1-2 °C/min as the melting point is approached.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.
Protocol 2: ¹H NMR Spectroscopy
Objective: To obtain the ¹H NMR spectrum of this compound or its hydrochloride salt.
Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Procedure:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and determine the chemical shifts relative to the solvent peak or an internal standard (e.g., TMS).
Protocol 3: Conversion of Hydrochloride Salt to Free Base
Objective: To prepare this compound (free base) from its hydrochloride salt.
Apparatus: Beaker, magnetic stirrer, separatory funnel, rotary evaporator.
Reagents: this compound hydrochloride, a weak base (e.g., sodium bicarbonate solution), organic solvent (e.g., ethyl acetate), drying agent (e.g., anhydrous sodium sulfate).
Procedure:
-
Dissolve the this compound hydrochloride in water.
-
Slowly add a saturated solution of sodium bicarbonate while stirring until the solution becomes basic (test with pH paper).
-
Extract the aqueous solution with ethyl acetate three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free base.
Visualization of the Salt-Base Relationship
The interconversion between the free base and its hydrochloride salt is a fundamental acid-base reaction. This relationship can be visualized as follows:
References
A comparative study of the efficacy of Biphenyl-4-YL-hydrazine in different reaction media
For Immediate Release:
This publication provides a comprehensive comparison of the efficacy of Biphenyl-4-YL-hydrazine in various reaction media for the synthesis of hydrazones, a critical class of compounds in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, offering objective data to inform solvent selection and optimize reaction conditions.
This compound is a versatile reagent widely used in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its utility stems from its ability to readily react with aldehydes and ketones to form stable hydrazone linkages. The choice of reaction medium can significantly impact the yield, reaction time, and purity of the resulting hydrazone. This guide presents a comparative study of common solvents for this transformation.
Performance Comparison in Hydrazone Synthesis
The following table summarizes the performance of this compound in the synthesis of a representative hydrazone, (E)-1-(biphenyl-4-yl)-2-(4-methoxybenzylidene)hydrazine, across different reaction media. The data has been compiled from various sources to provide a comparative overview.
| Reaction Medium | Catalyst | Reaction Time | Yield (%) | Reference |
| Ethanol | Acetic Acid (catalytic) | 2-3 hours (reflux) | ~95% | [2][3] |
| Methanol | Acetic Acid (catalytic) | Not specified | Good to Excellent | [4] |
| Acetonitrile | K₂CO₃ | 2 hours (85-90°C) | 88% (for a similar biphenyl derivative) | [3] |
| Water | None | 5 hours (room temp) | 81% (for a similar reaction) | [5] |
| Solvent-Free | Grinding | 1 hour (room temp) | Good to Excellent | [6][7][8][9] |
Note: Yields and reaction times can vary based on the specific substrates, catalyst, and temperature. The data presented provides a general comparison of the solvent effects.
Experimental Protocol: Synthesis of (E)-1-(biphenyl-4-yl)-2-(4-methoxybenzylidene)hydrazine
This protocol describes a standard procedure for the synthesis of a hydrazone from this compound and an aldehyde in an ethanol medium.[2][3]
Materials:
-
This compound hydrochloride
-
4-methoxybenzaldehyde
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Distilled water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add 4-methoxybenzaldehyde (1.0 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Neutralization and Filtration: Add a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Filter the precipitated solid and wash with cold distilled water.
-
Drying and Purification: Dry the solid product. If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.
Mechanistic Insight: The Fischer Indole Synthesis
This compound is a key precursor for the Fischer indole synthesis, a powerful reaction for constructing the indole nucleus, a common scaffold in pharmaceuticals. The reaction proceeds through the formation of a hydrazone intermediate, followed by an acid-catalyzed intramolecular rearrangement.
Caption: Mechanism of the Fischer Indole Synthesis.
Alternative Reagents
While this compound is a highly effective reagent, other hydrazine derivatives can be employed for the synthesis of hydrazones with diverse biological activities. The choice of hydrazine can influence the pharmacological profile of the final product. Some alternatives include:
-
Phenylhydrazine: A simpler aromatic hydrazine, often used as a reference compound.
-
Substituted Phenylhydrazines: (e.g., 4-nitrophenylhydrazine, 2,4-dinitrophenylhydrazine) - Used to introduce specific electronic properties or for analytical purposes.
-
Acylhydrazides: (e.g., Isonicotinic hydrazide) - Lead to acylhydrazones with distinct biological activities.[10]
The selection of the appropriate hydrazine derivative is crucial for tuning the properties of the target molecule in drug discovery programs.
This guide provides a foundational understanding of the efficacy of this compound in different reaction media and its application in key synthetic transformations. Researchers are encouraged to consider these findings as a starting point for their own experimental design and optimization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. Synthesis and biological evaluation of novel (E)-N'-benzylidene hydrazides as novel c-Met inhibitors through fragment based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Biphenyl-4-YL-hydrazine
For Immediate Reference: Treat Biphenyl-4-YL-hydrazine as a hazardous substance requiring specialized disposal. All procedures should be conducted in strict adherence to local, state, and federal regulations.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety in its disposal to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, based on established protocols for hydrazine derivatives.
I. Personal Protective Equipment (PPE) and Safety Measures
Due to the hazardous nature of hydrazine compounds, comprehensive personal protective equipment is mandatory. Hydrazines are classified as Particularly Hazardous Substances (PHS), and all handling must occur in a designated area.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles & Face Shield | Required, especially when a splash hazard is present.[1] |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber gloves are recommended. Consult glove manufacturer for specific application suitability.[2] |
| Body Protection | Chemical-Resistant Clothing | A rubber apron or slicker suit should be worn where splashing may occur.[2][3] |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted in a properly functioning chemical fume hood.[1][4] |
| Additional Safety | Safety Shower & Eyewash Station | Must be immediately accessible in any area where skin or eye contact can occur.[3] |
II. Spill Management Protocol
All spills involving this compound should be treated as a major incident. Do not attempt to clean up a significant spill yourself.
Immediate Actions:
-
Evacuate: Immediately evacuate the area.
-
Notify: Inform your supervisor and others in the vicinity.
-
Emergency Services: Call emergency services (e.g., 911) for professional assistance.
-
Information: Remain at a safe distance to provide first responders with details about the spill.[1]
For Minor Spills (if deemed safe by trained personnel):
-
Containment: Use an inert absorbent material like sand, silica gel, or vermiculite to contain the spill.
-
Collection: Carefully collect the absorbed material into a sealable, airtight container for hazardous waste.
-
Decontamination: Clean the spill area according to standard laboratory procedures for hazardous materials.
III. Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
IV. Chemical Neutralization (For Process Effluent)
For process effluent containing dilute solutions of hydrazine compounds, chemical neutralization can be employed. This procedure should only be carried out by trained personnel.
Methodology:
-
Dilution: Ensure the hydrazine-containing waste is diluted with water to a concentration of 5% or less.[2]
-
Neutralization Agent: Prepare a dilute aqueous solution (5% or less) of an oxidizing agent such as sodium hypochlorite or calcium hypochlorite.[2][5]
-
Reaction: Slowly add an equal volume of the hypochlorite solution to the diluted hydrazine waste. The reaction between sodium hypochlorite and hydrazine yields nitrogen, water, and sodium chloride.[2]
-
Verification: Test the resulting solution to confirm that neutralization is complete.
-
Disposal: Dispose of the neutralized solution in accordance with local regulations, which may permit sewer disposal with abundant water after appropriate verification.[6]
Caution: The reaction can generate heat. Perform the neutralization in a controlled manner to avoid excessive heat generation.[2]
V. Waste Management and Disposal
This compound and any materials contaminated with it are considered hazardous waste.
-
Labeling: All waste containers must be clearly labeled as "HAZARDOUS WASTE" and include the chemical name "this compound".[4]
-
Storage: Store waste in tightly closed, properly labeled containers in a well-ventilated, designated hazardous waste storage area, away from incompatible materials such as oxidizing agents and acids.[2][6]
-
Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[7][8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.[4] Do not dispose of this chemical down the drain or in regular trash.
References
Personal protective equipment for handling Biphenyl-4-YL-hydrazine
Essential Safety and Handling Guide for Biphenyl-4-YL-hydrazine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (and its hydrochloride salt) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as a hazardous substance. Based on available safety data sheets for this compound and structurally similar hydrazine derivatives, the primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Acute Toxicity: Similar hydrazine compounds are harmful if swallowed, in contact with skin, or if inhaled.[3][4][5][6]
-
Sensitization: May cause an allergic skin reaction.[4][5][6]
-
Carcinogenicity: Phenylhydrazine is a confirmed animal carcinogen, and this compound may pose a similar risk.[4][5][7]
Due to these hazards, strict adherence to the following Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment |
| Eye and Face | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for splash hazards.[1][3] |
| Hand | Impermeable chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for hydrazines, but always consult the glove manufacturer's resistance guide.[8][9][10] |
| Body | A laboratory coat must be worn. For larger quantities or where splashing is likely, a chemical-resistant apron or coveralls are recommended.[1][7] |
| Respiratory | For handling solids or creating solutions, work in a certified chemical fume hood.[5][7][11] If a fume hood is not available, a NIOSH-approved respirator may be required. |
Quantitative Exposure Limits
Currently, specific occupational exposure limits for this compound have not been established by major regulatory bodies.
Table 2: Occupational Exposure Limits
| Parameter | Value |
| OSHA PEL | Not available |
| NIOSH REL | Not available |
| ACGIH TLV | Not available |
Step-by-Step Operational Plan
3.1. Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Always review the most current SDS for this compound before use.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather PPE: Assemble all necessary PPE as outlined in Table 1.
-
Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.
3.2. Handling Procedures
-
Don PPE: Put on all required personal protective equipment.
-
Work in Fume Hood: Conduct all weighing and solution preparation inside a certified chemical fume hood to minimize inhalation of dust.[5][7][11]
-
Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.
-
Portioning: Use a clean, dedicated spatula and weighing vessel.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Container Sealing: Keep the container of this compound tightly closed when not in use.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
3.3. Post-Handling and Storage
-
Decontamination: Clean the work area in the fume hood thoroughly.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][5] The container should be tightly sealed.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Emergency Procedures
Table 3: First-Aid Measures
| Exposure Route | First-Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
In the event of a spill, evacuate the area and prevent further spread of the material. For a small spill, and if it is safe to do so, absorb the material with an inert substance and place it into a suitable, labeled container for disposal.[1] For larger spills, contact your institution's environmental health and safety department.
Disposal Plan
All this compound waste, including empty containers and contaminated materials, is considered hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and appropriate container.
-
Labeling: The waste container must be labeled as hazardous waste with the full chemical name.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.[1][3] All disposals must be in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. Hydrazine, (4-biphenylyl)-, hydrochloride | 63543-02-2 [amp.chemicalbook.com]
- 3. fishersci.dk [fishersci.dk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. ehs.utoronto.ca [ehs.utoronto.ca]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 10. gloves.com [gloves.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
